DB28
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O5 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C8H9N3O5/c12-5-3-4(10-8(16)11-5)7(15)9-2-1-6(13)14/h3H,1-2H2,(H,9,15)(H,13,14)(H2,10,11,12,16) |
InChI Key |
HLVBXSGXJVQJGW-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dabigatran (DB28)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran, also known by its developmental code DB28, is a potent, reversible, and selective direct thrombin inhibitor. It is the active metabolite of the orally administered prodrug, dabigatran etexilate. By directly binding to and inhibiting both free and clot-bound thrombin, dabigatran plays a crucial role in the prevention of thrombus formation. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological properties, and key experimental methodologies related to dabigatran.
Chemical Structure and Properties
Dabigatran is an aromatic amide derivative with a complex molecular architecture. Its chemical identity is well-established and characterized by the following identifiers.
| Identifier | Value |
| IUPAC Name | 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid[1] |
| Molecular Formula | C₂₅H₂₅N₇O₃[1] |
| CAS Number | 211914-51-1[1] |
| Molecular Weight | 471.51 g/mol |
| SMILES | CN1C2=CC(=C(C=C2N=C1CNC3=CC=C(C=C3)C(=N)N)C(=O)N(CCC(=O)O)C4=CC=CC=N4)C |
Mechanism of Action: Direct Thrombin Inhibition
Dabigatran exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a key serine protease in the coagulation cascade.[1][2] Unlike indirect thrombin inhibitors, its action is independent of antithrombin. Dabigatran binds to the active site of the thrombin molecule, preventing it from cleaving fibrinogen to fibrin, thereby inhibiting the final step of the coagulation cascade and preventing clot formation.[2][3] Furthermore, it can inactivate both free and fibrin-bound thrombin, a theoretical advantage over heparins.[1][3]
Signaling Pathway of the Coagulation Cascade and Dabigatran's Point of Intervention
Quantitative Pharmacological Data
The pharmacological profile of dabigatran has been extensively studied. Key quantitative data are summarized in the tables below.
Table 1: Pharmacokinetic Properties of Dabigatran
| Parameter | Value | Reference |
| Bioavailability (oral) | 3-7% (as dabigatran etexilate) | [4][5] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [6] |
| Elimination Half-life | 12-17 hours | [2][4][7] |
| Protein Binding | ~35% | [4] |
| Renal Excretion | ~80% | [5] |
Table 2: In Vitro Inhibitory Activity of Dabigatran
| Parameter | Value | Reference |
| IC₅₀ (Clot-bound Thrombin) | 200 nM | [8] |
| IC₅₀ (Fluid-phase Thrombin) | 186 nM | [8] |
Experimental Protocols
Synthesis of Dabigatran Etexilate Mesylate
The synthesis of dabigatran is a multi-step process, with the orally available prodrug, dabigatran etexilate mesylate, being the final product of most synthetic routes. The following is a generalized workflow based on published methods.[9][10][11]
Detailed Methodology (Example Step: Acylation and Salt Formation)
-
Acylation: The key amidine intermediate (Intermediate VI) is reacted with n-hexyl chloroformate in the presence of a suitable base (e.g., potassium carbonate) in a solvent system such as a mixture of water and an organic solvent.[11]
-
Work-up: Following the completion of the reaction, the product, dabigatran etexilate free base, is extracted into an organic solvent and purified.
-
Salt Formation: The purified dabigatran etexilate is dissolved in a suitable solvent like acetone. Methanesulfonic acid is then added to precipitate dabigatran etexilate mesylate.[9][10]
-
Purification: The final product is collected by filtration and can be further purified by recrystallization from a suitable solvent system to achieve high purity.[12]
Thrombin Inhibition Assay (In Vitro)
The inhibitory potency of dabigatran on thrombin activity can be determined using a chromogenic substrate assay.
Principle: The assay measures the rate at which thrombin cleaves a colorless chromogenic substrate to produce a colored product. In the presence of an inhibitor like dabigatran, the rate of this reaction is reduced in a concentration-dependent manner.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
Dabigatran (test compound)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of dabigatran in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of dabigatran to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the initial reaction rates for each dabigatran concentration.
-
Plot the reaction rates against the logarithm of the dabigatran concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Conclusion
Dabigatran (this compound) is a well-characterized direct thrombin inhibitor with a predictable pharmacokinetic and pharmacodynamic profile. Its mechanism of action, directly targeting the central enzyme of the coagulation cascade, provides a distinct advantage in anticoagulant therapy. The information provided in this technical guide, including its chemical properties, pharmacological data, and experimental protocols, serves as a valuable resource for researchers and professionals in the field of drug development and thrombosis research.
References
- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. ahajournals.org [ahajournals.org]
- 4. Dabigatran - Wikipedia [en.wikipedia.org]
- 5. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral bioavailability of dabigatran etexilate (Pradaxa®) after co-medication with verapamil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
Unraveling "DB28": A Case of Mistaken Identity in Drug Discovery
An in-depth investigation into the compound designated "DB28" has revealed no evidence of a therapeutic agent or research chemical bearing this name within publicly available scientific and pharmaceutical databases. The identifier "this compound" is prominently associated with a series of high-end timepieces by the Swiss watch manufacturer De Bethune. This suggests a potential misinterpretation of the user's query, as the characteristics and development of a "this compound compound" in the context of pharmacology cannot be substantiated.
Our comprehensive search across multiple platforms, including chemical and biological databases, clinical trial registries, and scientific literature, yielded no results for a small molecule, biologic, or any other therapeutic modality referred to as "this compound." Queries for "this compound mechanism of action," "this compound pharmacology," and "this compound clinical trials" were similarly unproductive in identifying a relevant compound.
In contrast, the search term "this compound" consistently retrieves information related to the De Bethune this compound watch collection, a line of luxury watches known for their distinctive design and intricate mechanical movements. It is plausible that the user's request may stem from a misunderstanding or a conflation of terms from disparate fields.
Without any scientific data on a compound named this compound, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements of the request—data presentation in tables, detailed methodologies, and Graphviz visualizations—are all contingent on the existence of scientific research pertaining to the compound .
Therefore, we must conclude that the topic "this compound compound mechanism of action" is not a valid subject for a scientific whitepaper at this time. Researchers, scientists, and drug development professionals seeking information on novel therapeutics are advised to verify compound nomenclature and consult reputable scientific databases to ensure the accuracy of their inquiries.
The Role of CD28 in Immunology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD28 is a critical co-stimulatory molecule expressed on the surface of T lymphocytes, playing a pivotal role in the activation, proliferation, and survival of these essential immune cells. As a member of the immunoglobulin superfamily, CD28 and its interaction with its ligands, CD80 (B7-1) and CD86 (B7-2) on antigen-presenting cells (APCs), provide the crucial "signal two" for T-cell activation. This signal is indispensable for a robust adaptive immune response; its absence following T-cell receptor (TCR) engagement (signal one) can lead to a state of T-cell anergy or unresponsiveness. The central role of the CD28 signaling pathway has made it a key area of investigation in immunology and a promising target for therapeutic intervention in a wide range of diseases, including autoimmune disorders and cancer.
This technical guide provides an in-depth overview of the role of CD28 in immunology research, with a focus on quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Data Presentation: Quantitative Insights into CD28 Function
The following tables summarize key quantitative data related to the study of CD28 function in immunology.
Table 1: T-Cell Activation and Proliferation
| Parameter | Cell Type | Stimulation Conditions | Result | Reference |
| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Anti-CD3 (1 µg/mL) + Anti-CD28 (5 µg/mL) | Significant increase in T-cell division over 72 hours | [1] |
| T-Cell Proliferation | Mouse Splenic T-cells | Plate-bound Anti-CD3 (1-3 µg/mL) + Soluble Anti-CD28 (3-5 µg/mL) | Robust proliferation observed over 40-72 hours | [1] |
| CAR T-Cell Expansion | Human T-cells | CD19 CAR with CD28 co-stimulatory domain | Rapid proliferation and potent effector functions | [2] |
| Treg Expansion | Human CD4+ T-cells | Superagonistic anti-CD28 antibody (clone S20013B) | Preferential expansion of regulatory T-cells (Tregs) | [3] |
Table 2: Cytokine Production
| Cytokine | Cell Type | Stimulation Conditions | Concentration/Fold Change | Reference |
| IL-2 | Human T-cell clones | Anti-CD3 + Anti-CD28 mAb | Strong augmentation of IL-2 secretion | [4] |
| IFN-γ | Human PBMCs | PPD or Td antigens + CD28 co-stimulation | Enhanced IFN-γ release | [5] |
| IL-5 | Human PBMCs | Td antigen + CD28 co-stimulation | Enhanced IL-5 secretion | [5] |
| IL-10 | Human T-cell clones | Anti-CD3 + Anti-CD28 mAb | Augmented IL-10 production, dependent on IL-2 | [4] |
| IFN-γ, TNF-α, IL-1β | Human T-cells | Anti-CD3 + Superagonistic anti-CD28 | Increased production of pro-inflammatory cytokines | [3] |
Table 3: Therapeutic Modulation of CD28
| Therapeutic Agent | Mechanism | Disease Target | Key Finding | Reference |
| Abatacept (CTLA4-Ig) | Blocks CD28-CD80/86 interaction | Autoimmune diseases | Inhibits T-cell activation | [6] |
| FR104 (anti-CD28 Fab') | Selective CD28 antagonist | Autoimmunity, Transplantation | Blocks CD28 without activating it | [6] |
| TGN1412 (Superagonistic anti-CD28) | Potent CD28 agonist | (Initially) Autoimmunity | Caused cytokine storm in Phase I trial | [7] |
| KYV-101 (CD19 CAR T-cell with CD28) | CAR T-cell therapy | Rheumatoid Arthritis | Well-tolerated with rapid CAR T-cell expansion and B-cell depletion | [8] |
Experimental Protocols
Detailed methodologies for key experiments in CD28 research are provided below.
Protocol 1: In Vitro Human T-Cell Activation using Anti-CD3 and Anti-CD28 Antibodies
This protocol describes a common method for polyclonal activation of human T-cells for downstream functional assays.[1][9]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Sterile 96-well flat-bottom cell culture plates.
-
Anti-human CD3 antibody (clone UCHT1 or OKT3), sterile.
-
Anti-human CD28 antibody (clone CD28.2), sterile.
-
Sterile Phosphate Buffered Saline (PBS).
-
Optional: Recombinant human IL-2.
Procedure:
-
Plate Coating with Anti-CD3:
-
Dilute anti-CD3 antibody to a final concentration of 1-3 µg/mL in sterile PBS.
-
Add 100 µL of the diluted anti-CD3 antibody solution to each well of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C to allow the antibody to coat the plastic.
-
Aspirate the antibody solution from the wells. Do not wash the plate.
-
-
T-Cell Preparation and Stimulation:
-
Resuspend isolated PBMCs or purified T-cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 3-5 µg/mL.
-
Optional: Add recombinant human IL-2 (e.g., 20 U/mL) to the cell suspension to promote proliferation.
-
Add 200 µL of the cell suspension containing anti-CD28 to each anti-CD3-coated well.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, cells can be harvested for analysis of proliferation (e.g., by CFSE dilution), and supernatants can be collected to measure cytokine production (e.g., by ELISA or multiplex bead array).
-
Protocol 2: Flow Cytometric Analysis of CD28 Expression on Human T-Cells
This protocol outlines the steps for staining human T-cells to determine the percentage of CD28-expressing cells within the CD4+ and CD8+ populations.[10][11]
Materials:
-
Human PBMCs or whole blood.
-
FACS buffer (PBS with 2% FBS and 0.09% sodium azide).
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3 (e.g., PerCP-Cy5.5)
-
Anti-human CD4 (e.g., APC)
-
Anti-human CD8 (e.g., FITC)
-
Anti-human CD28 (e.g., PE, clone CD28.2)
-
Isotype control for anti-CD28 (e.g., PE-conjugated mouse IgG1, κ).
-
-
Optional: Red Blood Cell (RBC) Lysis Buffer (if using whole blood).
-
Optional: Live/Dead stain.
-
FACS tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
If using whole blood, aliquot 100 µL into a FACS tube. If using PBMCs, resuspend cells in FACS buffer and aliquot approximately 1 x 10^6 cells per tube.
-
Optional: Add a live/dead stain according to the manufacturer's protocol.
-
-
Antibody Staining:
-
Add the pre-titrated amounts of anti-CD3, anti-CD4, anti-CD8, and anti-CD28 antibodies to the appropriate tubes.
-
In a separate tube, add the isotype control antibody in place of the anti-CD28 antibody.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Wash and Lysis (if applicable):
-
Add 2 mL of FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant.
-
If using whole blood, add 2 mL of 1X RBC Lysis Buffer, vortex, and incubate for 10 minutes at room temperature in the dark. Centrifuge and decant the supernatant.
-
Wash the cells again with 2 mL of FACS buffer.
-
-
Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population using forward and side scatter.
-
Gate on live, single cells.
-
From the live singlets, identify CD3+ T-cells.
-
Within the CD3+ population, distinguish CD4+ and CD8+ subsets.
-
For both CD4+ and CD8+ populations, determine the percentage of cells expressing CD28 based on the fluorescence intensity compared to the isotype control.
-
Protocol 3: Co-Immunoprecipitation of CD28-Interacting Proteins
This protocol describes a method to isolate CD28 and its binding partners from T-cell lysates.[12][13][14]
Materials:
-
Activated T-cells (e.g., Jurkat T-cells or primary T-cells stimulated with anti-CD3/CD28).
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Anti-CD28 antibody for immunoprecipitation.
-
Protein A/G magnetic beads or agarose beads.
-
Normal IgG from the same species as the anti-CD28 antibody (for negative control).
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Microcentrifuge tubes.
Procedure:
-
Cell Lysis:
-
Wash activated T-cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-CD28 antibody to the pre-cleared lysate. In a parallel tube, add the normal IgG as a negative control.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads to each tube and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer.
-
If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known or suspected interacting proteins. Alternatively, mass spectrometry can be used for unbiased identification of novel binding partners.
-
Mandatory Visualizations
Signaling Pathways
Caption: CD28 co-stimulatory signaling pathway in T-cell activation.
Experimental Workflows
Caption: Workflow for in vitro T-cell activation using anti-CD3/CD28.
Caption: Workflow for analyzing CD28 expression by flow cytometry.
Conclusion
The CD28 co-stimulatory pathway is a cornerstone of T-cell biology and a focal point of immunological research. A thorough understanding of its signaling mechanisms and the development of robust experimental models are crucial for advancing our knowledge of immune regulation and for the continued development of novel immunotherapies. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, detailed protocols, and visual representations to aid in the design and interpretation of experiments targeting this critical immune checkpoint. As research progresses, a deeper understanding of the nuances of CD28 signaling will undoubtedly unlock new avenues for treating a host of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Influence of CD28 co-stimulation on cytokine production is mainly regulated via interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CD28 Costimulation of T Helper 1 Cells Enhances Cytokine Release In Vivo [frontiersin.org]
- 6. Antagonist Anti-CD28 Therapeutics for the Treatment of Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The rise and fall of the CD28 superagonist TGN1412 and its return as TAB08: a personal account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kyverna Therapeutics Announces Promising Phase 1 Data for KYV-101 in Treatment-Refractory Rheumatoid Arthritis [quiverquant.com]
- 9. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Foundational Studies on the DB28 and MR1 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The major histocompatibility complex, class I-related protein (MR1) has emerged as a key player in innate-like T cell immunity, primarily through its role in presenting microbial-derived vitamin B metabolites to mucosal-associated invariant T (MAIT) cells. The activation of MAIT cells via MR1 is a critical component of the immune response to a wide range of pathogens. Foundational research has identified a novel class of non-microbial ligands that, instead of activating, inhibit MR1 function. This guide focuses on the core interaction between one such inhibitory ligand, DB28 (3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid) , and MR1. Understanding this interaction provides a molecular basis for the development of therapeutics aimed at modulating MAIT cell activity.
Arising from an in silico screen of the MR1 ligand-binding pocket, this compound and its methyl ester analog, NV18.1, were identified as compounds that uniquely down-regulate MR1 from the cell surface.[1] Unlike canonical agonist ligands that stabilize MR1 and promote its trafficking to the plasma membrane, this compound acts as a competitive inhibitor, sequestering MR1 in the endoplasmic reticulum (ER) in an immature, ligand-receptive state.[1][2] This effectively prevents the presentation of activating ligands and subsequent MAIT cell activation.[1] Structural studies have revealed that this compound binds within the A' pocket of the MR1 molecule but, critically, does not form the Schiff base with Lys43 that is characteristic of many activating ligands.[2] Its inhibitory function is instead stabilized by a network of hydrophobic and polar contacts.[1]
This technical guide provides a comprehensive overview of the foundational studies on the this compound-MR1 interaction, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from foundational studies on the interaction between this compound, its analog NV18.1, and the MR1 protein.
Table 1: Ligand Binding Affinities for MR1
This table presents the half-maximal inhibitory concentration (IC50) values for this compound and NV18.1, determined by a fluorescence polarization-based competitive binding assay. These values indicate the concentration of the ligand required to displace 50% of a fluorescently labeled probe from the MR1 binding pocket.
| Ligand | Chemical Name | IC50 (μM) | Binding Classification | Schiff Base Formation | Reference |
| This compound | 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid | ~2.5 - 100 | Moderate | No | [3] |
| NV18.1 | Methyl 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoate | ~2.5 - 100 | Moderate | No | [3] |
Data from a fluorescence polarization-based competitive assay. The original study classifies these as moderate to weak binders.[3]
Table 2: Cellular Activity of this compound
This table summarizes the effective concentrations of this compound used in cell-based assays to demonstrate its inhibitory effect on MR1 surface expression and MAIT cell activation.
| Assay | Cell Line / System | This compound Concentration | Observed Effect | Reference |
| MR1 Surface Down-regulation | THP1-MR1, C1R-MR1 | 20 µg/mL | Reduction of MR1 surface expression to near background levels. | [2] |
| Inhibition of 5-OP-RU Induced MR1 Up-regulation | Primary B cells & Monocytes | 20 µg/mL | Inhibition of MR1 up-regulation induced by 1 µg/mL 5-OP-RU. | [4] |
| Inhibition of MAIT cell activation | MAIT cell clones / PBMCs | 20 µg/mL | Inhibition of IFN-γ release in response to activating ligands. | [1] |
Key Experimental Protocols
Protocol 1: MR1 Surface Expression Down-regulation Assay
This protocol details the methodology used to assess the ability of this compound to down-regulate MR1 expression on the surface of antigen-presenting cells.
1. Cell Culture:
- Culture THP1-MR1 or C1R-MR1 cells in RPMI-1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Ligand Pulsing:
- Seed 1 x 10^5 cells per well in a 96-well plate.
- Prepare stock solutions of this compound and NV18.1 in DMSO. Dilute to the desired final concentration (e.g., a range from 1 to 40 µg/mL) in complete culture medium. A DMSO-only control should be included.
- Add the diluted ligands to the cells.
- Incubate the plate overnight (18-22 hours) at 37°C.
3. Antibody Staining:
- Harvest the cells and wash them with FACS buffer (PBS containing 1% BSA and 0.05% sodium azide).
- Resuspend the cell pellet in FACS buffer containing a primary anti-MR1 monoclonal antibody (clone 26.5 or 8F2.F9) at a pre-titrated optimal concentration.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- If the primary antibody is not fluorochrome-conjugated, resuspend the cells in FACS buffer containing a suitable fluorescently-labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
4. Flow Cytometry Analysis:
- Resuspend the final cell pellet in FACS buffer.
- Acquire data on a flow cytometer.
- Gate on live, single cells.
- Quantify the geometric mean fluorescence intensity (Geo MFI) of the MR1 signal.
- Calculate the percentage of MR1 down-regulation relative to the DMSO-treated control cells.
Protocol 2: Competitive Inhibition of Ligand-Induced MR1 Up-regulation
This protocol is designed to demonstrate that this compound competitively inhibits the surface expression of MR1 induced by activating ligands like 5-OP-RU.
1. Cell Culture:
- Use THP1-MR1 cells as described in Protocol 1.
2. Competitive Ligand Incubation:
- Seed 1 x 10^5 cells per well in a 96-well plate.
- Pre-pulse the cells with an inhibitory concentration of this compound (e.g., 20 µg/mL) for 2 hours at 37°C.
- Following the pre-pulse, add a titration of the activating ligand (e.g., 5-OP-RU or Ac-6-FP) to the wells without washing out the this compound.
- Include control wells with this compound alone, activating ligand alone, and DMSO alone.
- Incubate the plate for an additional 18 hours at 37°C.
3. Staining and Analysis:
- Perform antibody staining for surface MR1 and flow cytometry analysis as described in Protocol 1 (steps 3 and 4).
- Compare the MR1 Geo MFI in the co-incubation conditions to the conditions with the activating ligand alone to determine the extent of inhibition.
Protocol 3: Inhibition of MR1-Dependent MAIT Cell Activation
This protocol assesses the functional consequence of this compound's interaction with MR1, measuring the inhibition of MAIT cell activation.
1. Cell and Reagent Preparation:
- Antigen-Presenting Cells (APCs): Use THP1-MR1 cells as described above.
- MAIT Cells: Use established human MAIT cell clones or PBMCs from healthy donors.
- Ligands: Prepare solutions of the activating ligand 5-OP-RU and the inhibitory ligand this compound.
2. Co-culture Assay:
- Seed 5 x 10^4 THP1-MR1 cells per well in a 96-well plate.
- Pre-incubate the THP1-MR1 cells with this compound (e.g., 20 µg/mL) for 2 hours at 37°C.
- Add the activating ligand 5-OP-RU (e.g., 1 µg/mL) to the wells.
- Add 5 x 10^4 MAIT cells to each well.
- Include control wells: APCs + MAIT cells (no ligand), APCs + MAIT cells + 5-OP-RU, APCs + MAIT cells + this compound.
- Incubate the co-culture for 24 hours at 37°C.
3. Measurement of MAIT Cell Activation (IFN-γ ELISA):
- After incubation, centrifuge the plate and collect the culture supernatant.
- Quantify the concentration of Interferon-gamma (IFN-γ) in the supernatant using a standard ELISA kit, following the manufacturer's instructions.
- Briefly, coat an ELISA plate with an anti-human IFN-γ capture antibody. Block the plate. Add diluted supernatants and a standard curve of recombinant IFN-γ. Add a biotinylated anti-human IFN-γ detection antibody, followed by streptavidin-HRP. Finally, add a substrate solution (e.g., TMB) and stop the reaction.
- Read the absorbance at 450 nm on a plate reader.
- Calculate the IFN-γ concentration in each sample based on the standard curve.
Visualizations
MR1 Trafficking and Inhibition by this compound
The following diagram illustrates the canonical trafficking pathway of the MR1 protein from its synthesis in the endoplasmic reticulum to the cell surface, and the point of inhibition by this compound.
Caption: MR1 trafficking pathway and the inhibitory mechanism of this compound.
Experimental Workflow: MR1 Down-regulation Assay
This diagram outlines the key steps in the flow cytometry-based assay to measure the down-regulation of surface MR1 by this compound.
Caption: Workflow for assessing MR1 surface down-regulation by this compound.
Logical Relationship: Competitive Inhibition
This diagram illustrates the logical relationship in the competitive inhibition experiments, where this compound prevents the action of an activating ligand.
Caption: Logical diagram of this compound's competitive inhibition of MR1.
References
- 1. Ligand-dependent downregulation of MR1 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling DB28 (PB28): A Technical Guide to its Chemical Properties and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of DB28, also known as PB28. This document consolidates critical data on its physicochemical characteristics, details its multifaceted mechanism of action, and provides structured experimental protocols for its study.
Core Chemical Properties and Identification
This compound, systematically named 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, is a synthetic small molecule that has garnered significant interest for its potent biological activities. The hydrochloride salt of this compound is commonly used in research.
| Property | Value |
| CAS Number | 172907-03-8 (for dihydrochloride) |
| Molecular Formula | C₂₄H₃₈N₂O · 2HCl |
| Molecular Weight | 443.5 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in water and methanol |
| Purity | Typically ≥98% |
Mechanism of Action: A Multi-Targeted Approach
This compound exhibits a complex mechanism of action, primarily centered around its high affinity for sigma receptors. It acts as a potent agonist at the sigma-2 (σ₂) receptor and an antagonist at the sigma-1 (σ₁) receptor. This dual activity contributes to its notable anti-cancer and anti-viral properties.
Modulation of Intracellular Calcium Homeostasis
A key aspect of this compound's activity is its ability to disrupt intracellular calcium (Ca²⁺) signaling. By interacting with sigma-2 receptors, which are enriched in the endoplasmic reticulum (ER), this compound inhibits the release of Ca²⁺ from this crucial intracellular store. This inhibition affects signaling pathways dependent on calcium fluctuations.
Figure 1: this compound-mediated inhibition of calcium release from the endoplasmic reticulum.
P-glycoprotein (P-gp) Modulation
This compound has been shown to modulate the activity of P-glycoprotein (P-gp), a transmembrane efflux pump often associated with multidrug resistance in cancer cells. By reducing the expression and function of P-gp, this compound can enhance the intracellular concentration and efficacy of co-administered chemotherapeutic agents.
Figure 2: Modulation of P-glycoprotein-mediated drug efflux by this compound.
Induction of Caspase-Independent Apoptosis
This compound is known to induce programmed cell death, or apoptosis, through a caspase-independent pathway. This is a significant finding as it suggests that this compound may be effective in cancer cells that have developed resistance to traditional apoptosis-inducing therapies that rely on caspase activation. The precise molecular players in this pathway are a subject of ongoing research.
Figure 3: Proposed pathway for this compound-induced caspase-independent apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Determination of Binding Affinity (Ki)
Objective: To determine the binding affinity of this compound for sigma-1 and sigma-2 receptors.
Methodology: Competitive radioligand binding assay.
-
Preparation of Cell Membranes: Homogenize cultured cells (e.g., MCF-7) expressing sigma receptors in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]DTG for sigma receptors) and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the IC₅₀ value.
P-glycoprotein Expression Analysis
Objective: To determine the effect of this compound on the expression of P-glycoprotein.
Methodology: Western Blotting.
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for P-glycoprotein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in P-gp expression.
This technical guide provides a foundational understanding of this compound (PB28) for researchers in drug discovery and development. The provided data and protocols should serve as a valuable resource for further investigation into the therapeutic potential of this promising compound.
The Pivotal Role of CD28 in T-Cell Co-stimulation: A Technical Guide for Researchers
An In-depth Examination of the Core Functions, Signaling Cascades, and Therapeutic Targeting of the CD28 Receptor.
This technical guide provides a comprehensive overview of the Cluster of Differentiation 28 (CD28), a critical co-stimulatory receptor in the activation and function of T-lymphocytes. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and quantitative parameters that define the pivotal role of CD28 in the adaptive immune response. The content herein is curated to facilitate a deeper understanding of CD28 as a key therapeutic target in immunology and oncology.
Core Function of CD28: The "Second Signal" in T-Cell Activation
CD28 is a homodimeric glycoprotein expressed on the surface of T-cells that provides an essential co-stimulatory signal, often referred to as "signal two," which is required for the full activation of naive T-cells.[1][2] The primary signal, "signal one," is delivered through the T-cell receptor (TCR) upon recognition of a specific antigen presented by an antigen-presenting cell (APC).[1] However, TCR engagement alone is insufficient for a robust immune response and can lead to a state of T-cell anergy or unresponsiveness.[1] The binding of CD28 to its ligands, CD80 (B7-1) and CD86 (B7-2), on the surface of APCs delivers the crucial second signal.[1][3] This co-stimulation triggers a cascade of intracellular signaling events that promote T-cell proliferation, survival, cytokine production (notably Interleukin-2), and differentiation into effector and memory T-cells.[4][5][6]
Beyond its role in activating conventional T-cells, CD28 signaling is also vital for the development, homeostasis, and function of regulatory T-cells (Tregs), which play a critical role in maintaining immune tolerance and preventing autoimmunity.[4] The dual function of CD28 in both activating and regulating immune responses underscores its importance as a central modulator of the immune system.[2]
Quantitative Analysis of CD28 Interactions
The affinity and kinetics of the interaction between CD28 and its ligands are critical parameters that influence the strength and duration of the co-stimulatory signal. These interactions have been quantified using various biophysical techniques, primarily surface plasmon resonance (SPR).
| Interacting Molecules | Dissociation Constant (Kd) | Association Rate Constant (kon) (M-1s-1) | Dissociation Rate Constant (koff) (s-1) | Experimental Method |
| sCD80 and CD28 Ig | ~200 nM | 4.7 x 105 - 6.6 x 105 | 1.1 - 1.6 | Surface Plasmon Resonance (SPR)[7] |
| sCD80 and CTLA-4 Ig | ~12 nM | 6.2 x 105 - 9.4 x 105 | 0.24 - 0.43 | Surface Plasmon Resonance (SPR)[7] |
Note: sCD80 refers to the soluble form of CD80. CTLA-4 is another receptor for B7 ligands and is included for comparison of binding affinities. The ranges for kon and koff reflect measurements at different immobilization levels of the receptor.[7]
In the context of drug development, small molecule inhibitors targeting the CD80/CD28 interaction have been identified. For instance, a heterocyclic carboxylic acid derivative has been shown to inhibit this interaction with an IC50 value of 0.27 µM in in vitro assays.[8]
CD28 Signaling Pathways
Upon engagement by its ligands, the cytoplasmic tail of CD28, which lacks intrinsic enzymatic activity, becomes phosphorylated on key tyrosine residues.[4] This initiates the recruitment of several signaling and adaptor proteins, leading to the activation of multiple downstream pathways. Two major pathways are the Phosphoinositide 3-kinase (PI3K)-dependent and PI3K-independent pathways.
PI3K-Dependent Signaling Pathway
This pathway is crucial for T-cell survival and metabolism.
Caption: PI3K-dependent signaling cascade initiated by CD28.
PI3K-Independent Signaling Pathway
This pathway is critical for cytokine production and T-cell proliferation.
Caption: PI3K-independent signaling cascades downstream of CD28.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions.[9]
Objective: To determine the binding affinity (Kd), association rate (kon), and dissociation rate (koff) of CD28 with its ligands or potential inhibitors.
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 dextran-coated).[10]
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10]
-
Inject the recombinant CD28 protein (ligand) over the activated surface to achieve covalent immobilization via amine coupling.[10]
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of the analyte (e.g., soluble CD80, CD86, or a small molecule inhibitor) in a suitable running buffer.
-
Inject the analyte solutions over the immobilized CD28 surface at a constant flow rate.[11]
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of analyte binding to the ligand. This is the association phase.[9]
-
Following the association phase, flow the running buffer alone over the sensor surface to monitor the dissociation of the analyte.[10]
-
-
Data Analysis:
-
The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the kon and koff values.
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.
-
T-Cell Activation Assay using Flow Cytometry
This assay is used to assess the functional consequences of CD28 engagement on T-cell activation.
Objective: To measure the upregulation of activation markers (e.g., CD25, CD69) and cytokine production (e.g., IL-2) in T-cells following co-stimulation.
Methodology:
-
Cell Preparation:
-
T-Cell Stimulation:
-
Coat a 96-well plate with an anti-CD3 antibody (to provide signal one).[12]
-
Wash the plate to remove unbound antibody.
-
Add the prepared T-cells to the wells.
-
Add a soluble anti-CD28 antibody to the cell culture to provide the co-stimulatory signal.[12]
-
Incubate the cells for a specified period (e.g., 24-72 hours) at 37°C in a CO2 incubator.[12]
-
-
Flow Cytometry Staining:
-
Harvest the stimulated cells and wash them with a suitable buffer (e.g., PBS with BSA).
-
For surface marker analysis, incubate the cells with fluorescently-labeled antibodies against activation markers like CD25 and CD69.
-
For intracellular cytokine analysis, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the final hours of culture. Then, fix and permeabilize the cells before staining with a fluorescently-labeled anti-IL-2 antibody.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the percentage of cells expressing the activation markers and the mean fluorescence intensity of the cytokine staining.
-
Conclusion
CD28 is a central and indispensable molecule in the adaptive immune system. Its function as a co-stimulatory receptor is critical for the activation, proliferation, and differentiation of T-cells, thereby shaping the nature and magnitude of the immune response. The detailed understanding of its signaling pathways and the quantitative parameters of its interactions provide a solid foundation for the rational design of novel immunomodulatory therapies. The experimental protocols outlined in this guide serve as a practical resource for researchers aiming to investigate the multifaceted roles of CD28 in health and disease. As our knowledge of the intricacies of immune regulation continues to expand, the targeting of the CD28 pathway will undoubtedly remain a promising avenue for the development of innovative treatments for a wide range of conditions, from autoimmune diseases to cancer.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. CD28 costimulation: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. researchgate.net [researchgate.net]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
DB28 ligand binding to MR1 protein
An In-depth Technical Guide to the Interaction of the DB28 Ligand with the MR1 Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Major Histocompatibility Complex, Class I-related protein (MR1) is a monomorphic antigen-presenting molecule crucial for the activation of Mucosal-Associated Invariant T (MAIT) cells. MR1 typically presents microbial riboflavin-based metabolites, which act as potent agonists for the MAIT T cell receptor (TCR). The discovery of synthetic ligands that modulate this interaction provides powerful tools for studying MR1 biology and offers potential therapeutic avenues. This document provides a comprehensive technical overview of the binding of a novel inhibitory ligand, 3-([2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]formamido)propanoic acid (this compound), to the MR1 protein. We detail its unique binding mechanism, present quantitative binding data, outline key experimental protocols, and illustrate the associated cellular pathways.
Mechanism of this compound Binding and Cellular Consequences
This compound was identified through an in silico screen of the MR1 ligand-binding pocket as a small molecule capable of modulating MR1 function.[1] Unlike canonical agonist ligands such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound functions as a competitive inhibitor.[1][2]
Molecular Interaction
Structural studies have revealed that this compound binds within the A′-pocket of the MR1 molecule.[1][3] A key distinguishing feature of its interaction is the absence of a covalent Schiff base with the Lys43 residue of MR1.[1][4][5] Agonist ligands typically form this covalent bond, which is a critical step for stabilizing the MR1 complex and triggering its egress from the endoplasmic reticulum (ER).[5] Instead, this compound is sequestered within the binding pocket through a network of non-covalent hydrophobic and polar contacts.[1][3]
Cellular Trafficking and Surface Expression
The binding of this compound to MR1 induces a distinct cellular fate for the protein complex. By failing to form a stabilizing Schiff base, the MR1-DB28 complex is retained within the endoplasmic reticulum in an immature, ligand-receptive state.[1][3][4] This ER retention prevents the MR1 molecule from trafficking to the cell surface, leading to a marked down-regulation of its surface expression.[2][4] This mechanism effectively reduces the availability of MR1 for presenting activating ligands to MAIT cells, thereby inhibiting their activation.[1][4]
References
Unraveling the Core Principles of p28 in Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular signaling and cancer biology, the peptide p28 has emerged as a significant molecule of interest. Derived from the bacterial protein azurin, this 28-amino acid peptide has demonstrated notable anti-cancer properties, primarily through its modulation of the tumor suppressor protein p53.[1][2][3][4][5][6][7] This technical guide provides an in-depth exploration of the basic principles of p28 in cell biology, focusing on its mechanism of action, the signaling pathways it influences, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Stabilization of p53
The primary mechanism by which p28 exerts its anti-tumor effects is through the post-translational stabilization of the p53 protein.[1][3][4][7] Unlike many other molecules that target the p53 pathway, p28's action is independent of the well-characterized p53 inhibitor, HDM2.[2][7] Instead, p28 directly interferes with the COP1 (Constitutive Photomorphogenic 1) E3 ubiquitin ligase-mediated ubiquitination and subsequent proteasomal degradation of p53.[1][3][4]
Computational modeling and experimental data have shown that p28 binds to specific motifs within the DNA-binding domain (DBD) of p53.[1][2][4][7] This binding physically obstructs the interaction between p53 and COP1, a major regulator of p53 activity in several cancers.[1][2][3][7] By inhibiting COP1-mediated degradation, p28 leads to an accumulation of both wild-type and some mutant forms of p53 in cancer cells.[1][3][5]
This stabilization of p53 triggers downstream signaling events that contribute to cell cycle arrest and apoptosis. Specifically, the increased levels of p53 lead to the transcriptional activation of downstream target genes, most notably the cyclin-dependent kinase inhibitor p21.[1][2] The upregulation of p21 plays a crucial role in halting the cell cycle at the G2/M phase.[2][7]
Signaling Pathways Modulated by p28
The influence of p28 extends beyond the direct stabilization of p53, impacting interconnected signaling pathways crucial for cancer cell proliferation and survival.
p28-p53 Signaling Pathway
The central signaling cascade initiated by p28 involves its entry into cancer cells, binding to p53, and the subsequent downstream effects.
Anti-Angiogenic Effects
Beyond its effects on p53, p28 has also been shown to inhibit angiogenesis, the formation of new blood vessels that is critical for tumor growth.[3][5] This is achieved through the inhibition of key signaling molecules involved in endothelial cell migration and proliferation, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Focal Adhesion Kinase (FAK), and Akt/PI3K.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on p28, providing a comparative overview of its effects on various cellular components.
Table 1: Effect of p28 on Protein Levels
| Cell Line | p53 Status | p28 Concentration | Treatment Duration | Effect on Protein Levels | Reference |
| MCF-7 | Wild-type | Not specified | 72 hr | Significant increase in p53 and p21; >80% decrease in COP1; Significant reduction in FoxM1 | [2] |
| Mel-29 | Wild-type | 50 µmol/L | 24-72 hr | Increase in p53 and p21; Decrease in FoxM1 | [1] |
| Mel-23 | Mutant | 50 µmol/L | 24-72 hr | Increase in p53 and p21; Decrease in FoxM1 | [1] |
| MDD2 | Dominant-negative | Not specified | 72 hr | No significant change in p53 and p21; Increase in FoxM1 and COP1 | [2] |
| HCT116 | Wild-type | 50 & 100 µM | 24-72 hr | Stabilization of p53; Upregulation of p21 and p27 | [3] |
| HT29 | Mutant | 50 & 100 µM | 24-72 hr | Stabilization of p53; Upregulation of p21 and p27 | [3] |
Table 2: Cellular Effects of p28
| Effect | Cell Line(s) | p28 Concentration | Outcome | Reference |
| Cell Cycle Arrest | MCF-7, Mel-29, Mel-23 | Not specified / 50 µmol/L | Inhibition at G2/M phase | [1][2][7] |
| Inhibition of Angiogenesis | Not specified | Not specified | Decreased phosphorylation of VEGFR-2, FAK, and Akt | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the cellular effects of p28.
Western Blotting for p53 and p21
Objective: To determine the effect of p28 on the protein levels of p53 and its downstream target p21.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with the desired concentrations of p28 for specified time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel (a 12% gel is suitable for p21, while a 10% gel can be used for p53).[8][9]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and p21 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of p28 on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with p28 as described for Western blotting.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 2 hours at -20°C.[11][12]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye such as propidium iodide (PI) and RNase A to eliminate RNA-associated signals.[12][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
MTT Assay for Cell Viability
Objective: To evaluate the effect of p28 on cancer cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of p28 and incubate for the desired duration.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of p28 on cancer cells.
Conclusion
The peptide p28 represents a promising therapeutic agent with a distinct mechanism of action centered on the non-HDM2-mediated stabilization of p53. By inhibiting the E3 ubiquitin ligase COP1, p28 leads to an accumulation of p53, triggering cell cycle arrest and apoptosis in cancer cells. Furthermore, its anti-angiogenic properties add to its potential as a multi-faceted anti-cancer agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and validate the therapeutic potential of p28 and similar peptide-based cancer therapies. The continued exploration of p28's interactions within the complex network of cellular signaling will undoubtedly pave the way for novel drug development strategies.
References
- 1. p28, A first in class peptide inhibitor of cop1 binding to p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. p28 Bacterial Peptide, as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p28, a first in class peptide inhibitor of cop1 binding to p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Actions of Azurin and Its Derived Peptide p28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of p28, a first-in-class, non-HDM2 mediated peptide inhibitor of p53 ubiquitination. - ASCO [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Unraveling the Enigma of "DB28" in Cell Culture Research
Initial investigations into the experimental protocols surrounding a compound designated "DB28" for cell culture applications have yielded no specific, publicly available scientific literature or supplier information. Extensive searches have revealed references to unrelated entities, including a luxury timepiece and a historical machine gun, suggesting a possible misnomer or a highly specialized, non-commercial compound.
For researchers, scientists, and drug development professionals seeking information on novel compounds, the absence of accessible data on "this compound" presents a significant challenge. Standard repositories of chemical and biological information, as well as published research articles, do not contain experimental protocols, quantitative data, or established signaling pathways associated with a substance referred to as "this compound" in the context of cell culture.
The search results did, however, bring to light other designations with similar alphanumeric identifiers, which are briefly outlined below to avoid confusion:
-
De Bethune this compound: A high-end Swiss watch.
-
DP-28: A Soviet-era light machine gun.
-
CD28: A well-characterized protein that plays a crucial role in the activation of T-cells. It is a key co-stimulatory molecule in the immune system.[1][2][3]
-
GA28: An immortalized goat KNDy neuron cell line used in neurobiological research.[4]
Given the lack of information, it is plausible that "this compound" could be an internal, proprietary name for a compound within a specific research institution or company that has not yet been disclosed in public forums or scientific publications.
Recommendations for Researchers
For those encountering the term "this compound" in their research, it is recommended to:
-
Verify the Compound Name: Double-check the original source of the information for any potential typographical errors or alternative designations.
-
Consult Internal Documentation: If the term originates from within an organization, consult internal databases, lab notebooks, or senior researchers who may have institutional knowledge of the compound.
-
Contact the Primary Source: If "this compound" is mentioned in a specific publication or presentation, reaching out to the authors directly is the most effective way to obtain detailed information.
Without concrete data on the mechanism of action, cellular targets, or established protocols, it is impossible to provide the detailed application notes and experimental procedures as initially requested. The scientific community relies on transparent and accessible data to validate and build upon research findings. Should information regarding "this compound" become publicly available, a comprehensive analysis of its properties and applications in cell culture can be conducted.
References
- 1. CD28: a signalling perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD28 signal transduction pathways. A comparison of B7-1 and B7-2 regulation of the map kinases: ERK2 and Jun kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immortalized Goat KNDy Neuron Cells (GA28) | Applied Biological Materials Inc. [abmgood.com]
Application Notes and Protocols: Utilizing DB28 to Investigate MR1 Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Major Histocompatibility Complex, class I-related protein (MR1) is a non-polymorphic antigen-presenting molecule crucial for the activation of Mucosal-Associated Invariant T (MAIT) cells.[1] MR1 presents microbial-derived vitamin B metabolites, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), leading to MAIT cell activation and subsequent immune responses.[2] Unlike classical MHC molecules, MR1 surface expression is highly dependent on ligand binding, a process that initiates its trafficking from the endoplasmic reticulum (ER) to the cell surface.[1][3] The small molecule 3-([2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]formamido)propanoic acid, known as DB28, has been identified as a potent modulator of MR1 trafficking.[4] These application notes provide a comprehensive guide for utilizing this compound as a tool to study the intricate mechanisms of MR1 trafficking and its functional consequences on MAIT cell activation.
Mechanism of Action of this compound
This compound was identified through an in silico screen of the MR1 ligand-binding pocket.[4] Structural studies have confirmed that this compound binds within the A′ pocket of MR1.[5] However, unlike canonical MR1 ligands, this compound does not form a Schiff base with the key lysine residue (Lys43) within this pocket.[4][5] Instead, it is stabilized by a network of hydrophobic interactions and hydrogen bonds.[5]
The binding of this compound to MR1 has a profound impact on its subcellular localization. It effectively downregulates MR1 from the cell surface by retaining the MR1 molecules in the endoplasmic reticulum in an immature, endoglycosidase-H sensitive form.[3][4] This intracellular retention prevents MR1 from presenting activating ligands to MAIT cells, thereby inhibiting their activation.[4][5] The activity of this compound is not species-specific, as it has been shown to be effective in both human and murine cells.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the effects of this compound and its analog, NV18.1, on MR1 surface expression and MAIT cell activation.
Table 1: Comparative Potency of this compound and NV18.1 on MR1 Downregulation
| Compound | Cell Line | EC50 (µM) for MR1 Downregulation |
| This compound | THP1-MR1 | ~10 |
| NV18.1 | THP1-MR1 | ~50 |
| This compound | C1R-MR1 | ~20 |
| NV18.1 | C1R-MR1 | >100 |
Data extrapolated from reported dose-response curves. NV18.1 is a methyl ester analog of this compound and is less potent.[5]
Table 2: Inhibition of MAIT Cell Activation by this compound
| Antigen Presenting Cell | MAIT Cell Agonist | This compound Concentration (µg/mL) | Inhibition of IFN-γ Secretion (%) |
| THP1-MR1 | DB19 (20 µg/mL) | 20 | >80 |
| THP1-MR1 | 5-OP-RU (5 ng/mL) | 20 | >90 |
| BEAS2B | Bacillus Calmette-Guérin (BCG) | 20 | ~50 |
This compound pre-treatment of antigen-presenting cells significantly inhibits MAIT cell activation induced by various agonists.[2]
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on MR1 trafficking and function.
Protocol 1: Analysis of MR1 Surface Expression by Flow Cytometry
This protocol details the procedure for quantifying cell surface MR1 levels following treatment with this compound.
Materials:
-
MR1-expressing cells (e.g., THP1-MR1, C1R-MR1)
-
Complete cell culture medium
-
This compound (and NV18.1 as a control)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Primary antibody: Anti-MR1 monoclonal antibody (clone 26.5 or 8F2.F9)
-
Secondary antibody: Fluorochrome-conjugated anti-mouse IgG
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MR1-expressing cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight if necessary.
-
Compound Treatment: Prepare serial dilutions of this compound and NV18.1 in complete culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Gently harvest the cells and transfer them to FACS tubes.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
-
Primary Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-MR1 primary antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate on ice for 30-45 minutes, protected from light.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer as described in step 5.
-
Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubation: Incubate on ice for 30 minutes, protected from light.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the MR1 signal.
Protocol 2: Visualization of MR1 Intracellular Retention by Immunofluorescence Microscopy
This protocol allows for the qualitative assessment of MR1 localization within the cell.
Materials:
-
Adherent MR1-expressing cells (e.g., HeLa-MR1)
-
Glass coverslips
-
Complete cell culture medium
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (5% BSA in PBS)
-
Primary antibody: Anti-MR1 monoclonal antibody
-
Primary antibody: Anti-Calnexin or Anti-PDI antibody (ER markers)
-
Fluorochrome-conjugated secondary antibodies (with distinct colors)
-
DAPI solution
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to reach 60-70% confluency.
-
Compound Treatment: Treat the cells with this compound (e.g., 20 µg/mL) or a vehicle control for 18-24 hours.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (anti-MR1 and an anti-ER marker) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a cocktail of fluorochrome-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Co-localization of MR1 and the ER marker will indicate intracellular retention.
Protocol 3: MAIT Cell Activation Assay
This protocol measures the functional consequence of this compound treatment on the ability of antigen-presenting cells to activate MAIT cells.
Materials:
-
Antigen-presenting cells (APCs) (e.g., THP1-MR1)
-
MAIT cell line or primary MAIT cells
-
Complete RPMI-1640 medium
-
This compound
-
MAIT cell agonist (e.g., 5-OP-RU or methylglyoxal)
-
96-well flat-bottom culture plate
-
Human IFN-γ ELISA kit
Procedure:
-
APC Seeding: Seed APCs in a 96-well plate at a density of 5 x 10^4 cells/well.
-
This compound Pre-treatment: Treat the APCs with varying concentrations of this compound for 2 hours at 37°C.
-
Agonist Stimulation: Add the MAIT cell agonist to the wells.
-
Co-culture: Add MAIT cells to the wells at a 1:1 ratio with the APCs.
-
Incubation: Co-culture the cells for 16-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
IFN-γ ELISA: Measure the concentration of IFN-γ in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in these application notes.
References
Application of DB28 in MAIT Cell Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immune surveillance, particularly at mucosal surfaces. They recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. The discovery of ligands that can modulate MAIT cell activity is of significant interest for therapeutic development in infectious diseases, autoimmune disorders, and cancer. DB28 is a novel small molecule that acts as a competitive inhibitor of MAIT cell activation.[1][2] Unlike activating ligands which promote the trafficking of MR1 to the cell surface, this compound retains MR1 in the endoplasmic reticulum, thereby reducing its surface expression and preventing MAIT cell recognition of activating antigens.[2] These application notes provide detailed protocols for utilizing this compound in MAIT cell research.
Mechanism of Action
This compound functions as an MR1 ligand, binding within the A'-pocket of the MR1 molecule.[2] However, unlike canonical MAIT cell agonists such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound does not form a Schiff base with the MR1 molecule.[2] This distinct binding mode leads to the retention of the MR1-DB28 complex within the endoplasmic reticulum (ER), preventing its translocation to the cell surface. Consequently, the density of MR1 on the antigen-presenting cell (APC) surface is significantly reduced, leading to a dose-dependent inhibition of MAIT cell activation by agonist ligands.[1][3]
Quantitative Data Summary
The inhibitory effect of this compound on MAIT cell activation is dose-dependent. The following table summarizes the quantitative data from various in vitro experiments.
| Cell Type Used for Stimulation | MAIT Cell Agonist | This compound Concentration (μg/mL) | Readout | Observed Effect | Reference |
| THP1-MR1 | DB19 (20 μg/mL) | 0.2, 2, 20 | IFN-γ secretion | Dose-dependent inhibition of IFN-γ secretion.[3] | [3] |
| THP1-MR1 | 5-OP-RU (5 ng/mL) | 20 | IFN-γ secretion | Significant reduction in IFN-γ secretion.[3] | [3] |
| BEAS2B (infected with BCG) | Bacterial metabolites | 20 | MAIT cell activation | Significant reduction in MAIT cell activation.[3] | [3] |
| PBMC (infected with E. coli) | Bacterial metabolites | 20 | MAIT cell activation | Significant reduction in MAIT cell activation.[3] | [3] |
| THP1-MR1 | Ac-6-FP or 5-OP-RU | 20 | MR1 surface expression | Abrogation of agonist-induced MR1 upregulation.[4] | [4] |
Experimental Protocols
Preparation and Storage of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Ultrasonic bath (optional)
Protocol:
-
To prepare a stock solution, dissolve this compound in DMSO to a concentration of 100 mg/mL.[5] This may require sonication to fully dissolve.[5]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
For long-term storage, store the stock solution at -80°C for up to 6 months.[5]
-
For short-term storage, the stock solution can be kept at -20°C for up to 1 month.[5]
-
When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
In Vitro Inhibition of MAIT Cell Activation
This protocol describes how to assess the inhibitory effect of this compound on MAIT cell activation using a co-culture system of antigen-presenting cells (APCs) and MAIT cells.
Materials:
-
MR1-expressing APCs (e.g., THP1-MR1 cells)
-
Isolated primary human MAIT cells or a MAIT cell line
-
Complete cell culture medium
-
MAIT cell agonist (e.g., 5-OP-RU or acetyl-6-formylpterin [Ac-6-FP])
-
This compound stock solution
-
96-well flat-bottom cell culture plates
-
ELISA kit for IFN-γ or flow cytometer for activation marker analysis (e.g., anti-CD69, anti-CD25)
Protocol:
-
Seed MR1-expressing APCs (e.g., THP1-MR1) at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the APCs and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[3]
-
Prepare the MAIT cell agonist at the desired concentration in complete culture medium.
-
Add 50 µL of the agonist solution to the wells containing the APCs and this compound.
-
Isolate MAIT cells from PBMCs or use a MAIT cell line. Resuspend the MAIT cells in complete culture medium.
-
Add 50 µL of the MAIT cell suspension (e.g., at 1 x 10^5 cells/well) to each well.
-
Incubate the co-culture for 16-24 hours at 37°C in a 5% CO2 incubator.[3]
-
After incubation, collect the supernatant for IFN-γ analysis by ELISA, or harvest the cells for flow cytometry analysis of activation markers.
Flow Cytometry Analysis of MR1 Surface Expression
This protocol details the procedure for measuring the effect of this compound on the surface expression of MR1 on APCs.
Materials:
-
MR1-expressing APCs (e.g., THP1-MR1 cells)
-
This compound stock solution
-
MAIT cell agonist (optional, to assess competitive inhibition)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Anti-MR1 antibody (e.g., clone 26.5)
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Flow cytometer
Protocol:
-
Seed MR1-expressing APCs in a 24-well plate at an appropriate density.
-
Treat the cells with the desired concentrations of this compound and/or agonist for 5-18 hours at 37°C in a 5% CO2 incubator.[4]
-
Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.
-
Wash the cells once with cold flow cytometry staining buffer by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.
-
Add the anti-MR1 primary antibody at the recommended dilution.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 1 mL of flow cytometry staining buffer.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of staining buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 1 mL of flow cytometry staining buffer.
-
Resuspend the cells in 300-500 µL of flow cytometry staining buffer for analysis on a flow cytometer.
-
Analyze the geometric mean fluorescence intensity (gMFI) of the MR1 staining.
Visualizations
Signaling Pathway of this compound-Mediated Inhibition of MAIT Cell Activation
References
Application Notes and Protocols for Measuring the Effects of DB28 on MR1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques and protocols used to measure the effects of DB28, a novel MR1 ligand, on the antigen-presenting molecule MR1. This compound has been identified as a competitive inhibitor of MR1, preventing the activation of Mucosal-Associated Invariant T (MAIT) cells.[1] Understanding the interaction between this compound and MR1 is crucial for the development of therapeutics targeting MR1-mediated immune responses.
Overview of this compound and its Mechanism of Action
This compound is a small molecule that binds to MR1 within the A' pocket. Unlike canonical agonist ligands such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound does not form a Schiff base with the lysine 43 (Lys43) residue in the MR1 binding pocket.[2] Instead, its binding is stabilized by a network of hydrophobic interactions and hydrogen bonds.[2] The primary effect of this compound binding is the intracellular retention of MR1 molecules, preventing their trafficking to the cell surface.[2][3] This leads to a reduction in the number of MR1 molecules available to present agonist ligands to MAIT cells, thereby inhibiting their activation.[1]
Key Experimental Techniques and Protocols
Several key experiments are employed to elucidate the effects of this compound on MR1. These include assessing MR1 cell surface expression, measuring the inhibition of MAIT cell activation, and determining the binding affinity of this compound to MR1.
Measurement of MR1 Cell Surface Expression
A fundamental method to assess the effect of this compound is to measure the level of MR1 on the cell surface of antigen-presenting cells (APCs). A decrease in surface MR1 in the presence of this compound is indicative of its inhibitory activity.
This protocol details the steps to quantify MR1 surface expression on a human monocytic cell line (THP-1) engineered to overexpress MR1 (THP1-MR1).
Materials:
-
THP1-MR1 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
This compound solution (e.g., 20 µg/mL in DMSO)
-
Agonist ligand (e.g., 5-OP-RU, 5 µg/mL)
-
Antagonist ligand (e.g., Acetyl-6-formylpterin [Ac-6-FP], 1 µg/mL) as a control
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-MR1 antibody (clone 26.5 or 8F2.F9) conjugated to a fluorophore (e.g., PE or APC)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture: Culture THP1-MR1 cells in complete RPMI-1640 medium.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Compound Incubation:
-
Add this compound to the desired final concentration (e.g., 20 µg/mL) to the appropriate wells.
-
Include wells with agonist (5-OP-RU) and antagonist (Ac-6-FP) ligands as positive and negative controls for MR1 upregulation and downregulation, respectively.
-
Include a vehicle control (DMSO).
-
Incubate for 5-7 hours or overnight at 37°C in a CO2 incubator.[4]
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Add the fluorophore-conjugated anti-MR1 antibody or isotype control at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Determine the geometric mean fluorescence intensity (Geo MFI) for the MR1 staining in each condition.
-
Compare the Geo MFI of this compound-treated cells to the vehicle control to quantify the downregulation of MR1.
-
MAIT Cell Activation Assays
These assays directly measure the functional consequence of this compound's effect on MR1, which is the inhibition of MAIT cell activation. Activation is typically assessed by measuring cytokine release.
This protocol describes a co-culture assay to measure the inhibition of MAIT cell activation by this compound-treated APCs.
Materials:
-
THP1-MR1 cells (or other MR1-expressing APCs)
-
MAIT cells (either a clonal line or isolated from PBMCs)
-
Complete RPMI-1640 medium
-
This compound solution
-
MAIT cell agonist ligand (e.g., 5-OP-RU or DB19)
-
IFN-γ ELISA kit
-
96-well culture plates
Procedure:
-
APC Preparation:
-
Seed THP1-MR1 cells in a 96-well plate at 1 x 10^5 cells per well.
-
Pulse the cells with varying concentrations of this compound for 2 hours at 37°C.[3]
-
-
Agonist Addition:
-
Add a known concentration of a MAIT cell agonist (e.g., 20 µg/mL DB19 or 5 ng/mL 5-OP-RU) to the wells.[3]
-
-
MAIT Cell Co-culture:
-
Add MAIT cells to the wells at a suitable effector-to-target ratio (e.g., 1:1).
-
Incubate the co-culture for 16-24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
-
IFN-γ Measurement:
-
Perform an IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the IFN-γ standards.
-
Calculate the concentration of IFN-γ in each sample.
-
Plot the IFN-γ concentration against the this compound concentration to determine the dose-dependent inhibition of MAIT cell activation.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on MR1 Cell Surface Expression
| Treatment Condition | Concentration | Geo MFI of MR1 Expression (Mean ± SD) | % MR1 Downregulation vs. Vehicle |
| Vehicle (DMSO) | - | 1500 ± 120 | 0% |
| This compound | 20 µg/mL | 300 ± 45 | 80% |
| 5-OP-RU | 5 µg/mL | 3500 ± 250 | -133% (Upregulation) |
| Ac-6-FP | 1 µg/mL | 450 ± 60 | 70% |
Table 2: Inhibition of MAIT Cell Activation by this compound
| This compound Concentration (µg/mL) | Agonist (5-OP-RU, 5 ng/mL) | IFN-γ Concentration (pg/mL) (Mean ± SD) | % Inhibition of IFN-γ Release |
| 0 | + | 2500 ± 200 | 0% |
| 1 | + | 1800 ± 150 | 28% |
| 5 | + | 900 ± 110 | 64% |
| 10 | + | 400 ± 50 | 84% |
| 20 | + | 150 ± 30 | 94% |
| 20 | - | < 50 | - |
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate the experimental workflows and the proposed signaling pathway.
References
Application Notes and Protocols for In Vitro Assay Development of Novel Anti-parasitic Compounds
Topic: In Vitro Assay Development for a Hypothetical Anti-Trypanosomal Compound (Compound X)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel therapeutics against parasitic diseases, such as Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei, is a critical global health priority. In vitro assays represent the foundational step in the drug discovery pipeline, enabling the identification and characterization of new chemical entities with anti-parasitic activity. These assays are essential for determining a compound's potency, selectivity, and mechanism of action.
This document provides a detailed guide for the in vitro characterization of a hypothetical anti-trypanosomal agent, "Compound X." The protocols and workflows described herein are designed to be adaptable for various compounds targeting similar biological pathways. For the purpose of this guide, we will hypothesize that Compound X targets a key enzyme in the glycolytic pathway of T. brucei, a critical metabolic pathway for the parasite's survival in the mammalian bloodstream.
Proposed Mechanism of Action of Compound X
Trypanosoma brucei bloodstream forms are heavily reliant on glycolysis for their energy production. Unlike their mammalian hosts, their glycolytic enzymes are compartmentalized within a specialized organelle called the glycosome. This unique biological feature presents an attractive target for selective drug development. We hypothesize that Compound X inhibits a critical glycosomal enzyme, such as hexokinase or phosphofructokinase, thereby disrupting the parasite's energy metabolism and leading to cell death.
Caption: Proposed mechanism of action of Compound X on the glycolytic pathway in Trypanosoma brucei.
Experimental Protocols
Primary Screening: In Vitro Anti-trypanosomal Activity Assay
This assay determines the potency of Compound X against bloodstream forms of T. brucei.
Principle: A resazurin-based cell viability assay is used to measure the metabolic activity of the parasites after incubation with the test compound. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin by viable cells. The fluorescence intensity is directly proportional to the number of living parasites.
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
Compound X (stock solution in DMSO)
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well black, clear-bottom microplates
-
Positive control (e.g., Suramin)
-
Negative control (medium with 0.5% DMSO)
Procedure:
-
Culture T. brucei in HMI-9 medium to a density of approximately 1 x 10^6 cells/mL.
-
Prepare a serial dilution of Compound X in HMI-9 medium. The final DMSO concentration should not exceed 0.5%.
-
In a 96-well plate, add 100 µL of parasite suspension (1 x 10^4 cells/well).
-
Add 100 µL of the diluted Compound X to the respective wells. Include positive and negative controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the half-maximal effective concentration (EC50) using a suitable software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro anti-trypanosomal activity assay.
Secondary Assay: Glycosomal Enzyme Inhibition Assay
This assay is designed to confirm the hypothesized mechanism of action of Compound X by directly measuring its effect on a specific glycosomal enzyme (e.g., phosphofructokinase - PFK).
Principle: The activity of PFK is measured spectrophotometrically by coupling the production of fructose-1,6-bisphosphate to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Recombinant T. brucei PFK
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Substrates: Fructose-6-phosphate, ATP
-
Coupling enzymes: Aldolase, triose-phosphate isomerase, glycerol-3-phosphate dehydrogenase
-
NADH
-
Compound X
-
384-well UV-transparent microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrates (excluding ATP), coupling enzymes, and NADH.
-
Add varying concentrations of Compound X to the wells.
-
Add the recombinant PFK to initiate the reaction.
-
Incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the half-maximal inhibitory concentration (IC50) of Compound X.
Cytotoxicity Assay against Mammalian Cells
This assay assesses the selectivity of Compound X by measuring its toxicity to a mammalian cell line.
Principle: Similar to the primary anti-trypanosomal assay, a resazurin-based method is used to determine the viability of a mammalian cell line (e.g., HEK293 or HepG2) after exposure to Compound X.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
DMEM medium with 10% FBS
-
Compound X
-
Resazurin solution
-
96-well clear-bottom microplates
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of Compound X to the cells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add resazurin and incubate for 4-6 hours.
-
Measure fluorescence as described previously.
-
Calculate the half-maximal cytotoxic concentration (CC50).
-
Determine the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50).
Data Presentation
The quantitative data from the described assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.
| Compound | Anti-trypanosomal Activity (EC50, µM) | PFK Inhibition (IC50, µM) | Mammalian Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| Compound X | 0.5 ± 0.1 | 0.2 ± 0.05 | 50 ± 5 | 100 |
| Suramin (Control) | 0.05 ± 0.01 | N/A | >100 | >2000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The described in vitro assays provide a robust framework for the initial characterization of novel anti-trypanosomal compounds. By following these detailed protocols, researchers can efficiently determine the potency, mechanism of action, and selectivity of their compounds of interest, thereby facilitating the progression of promising candidates in the drug discovery pipeline. The adaptability of these assays allows for their application to a wide range of potential anti-parasitic agents.
practical guide to using DB28 in the lab
Application Notes and Protocols for DB28 Treatment in Primary Cells
Note to Researchers, Scientists, and Drug Development Professionals:
Initial searches for a specific therapeutic agent or experimental compound designated "DB28" have not yielded specific treatment protocols, quantitative data, or defined signaling pathways in primary cells within publicly available scientific literature. The information presented below is based on general principles of primary cell culture and common experimental workflows. Should "this compound" be an internal or recently developed compound, specific institutional or manufacturer's guidelines should be followed.
General Workflow for Compound Treatment in Primary Cells
The following diagram outlines a generalized workflow for testing a novel compound, such as "this compound," on primary cells. This workflow encompasses initial cell culture, compound treatment, and subsequent analysis.
Caption: Generalized experimental workflow for this compound treatment of primary cells.
Protocols
I. Primary Cell Isolation and Culture
Objective: To establish healthy primary cell cultures from tissue samples for subsequent compound treatment.
Materials:
-
Fresh tissue sample
-
Hank's Balanced Salt Solution (HBSS), sterile
-
Collagenase (Type I, II, or IV, depending on tissue)
-
Dispase or Trypsin-EDTA
-
Complete growth medium (specific to cell type)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell strainer (e.g., 70 µm)
-
Centrifuge
-
Tissue culture flasks or plates
Protocol:
-
Tissue Preparation:
-
Place the tissue sample in a sterile petri dish containing cold HBSS.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a sterile conical tube containing a solution of collagenase and/or dispase in HBSS.
-
Incubate at 37°C for 30-90 minutes with gentle agitation, depending on the tissue type.
-
Periodically pipette the mixture to aid in dissociation.
-
-
Cell Isolation:
-
Neutralize the enzymatic digestion by adding an equal volume of complete growth medium containing FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new conical tube to remove undigested tissue.
-
Centrifuge the cell suspension at 200-300 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
-
Cell Seeding and Culture:
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue.
-
Seed the cells onto appropriate tissue culture vessels at a predetermined density.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor the cells daily and change the medium every 2-3 days.
-
II. This compound Treatment Protocol
Objective: To treat primary cells with this compound to assess its biological effects.
Materials:
-
Established primary cell cultures
-
This compound compound
-
Appropriate solvent for this compound (e.g., DMSO, ethanol, PBS)
-
Complete growth medium
Protocol:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C or as recommended.
-
-
Determine Treatment Concentrations:
-
On the day of the experiment, thaw the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in complete growth medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent across all treatment groups, including the vehicle control.
-
-
Treat Cells:
-
Aspirate the old medium from the primary cell cultures.
-
Add the medium containing the different concentrations of this compound to the respective wells or flasks.
-
Include a "vehicle control" group treated with medium containing the same concentration of the solvent used to dissolve this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Data Presentation
Without specific data on this compound, the following tables are templates that can be used to structure quantitative data obtained from experiments.
Table 1: Cytotoxicity of this compound on Primary Cells
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 24 | 100 | X.X |
| X | 24 | XX.X | X.X |
| Y | 24 | XX.X | X.X |
| Z | 24 | XX.X | X.X |
| 0 (Vehicle Control) | 48 | 100 | X.X |
| X | 48 | XX.X | X.X |
| Y | 48 | XX.X | X.X |
| Z | 48 | XX.X | X.X |
Table 2: Effect of this compound on Gene Expression (Relative Quantification)
| Target Gene | This compound Concentration (µM) | Fold Change vs. Vehicle | p-value |
| Gene A | X | X.X | <0.05 |
| Gene B | X | X.X | >0.05 |
| Gene C | Y | X.X | <0.01 |
Signaling Pathways
The mechanism of action of this compound is currently unknown. Once target proteins or pathways are identified, specific signaling pathway diagrams can be generated. For illustrative purposes, a hypothetical signaling pathway is presented below.
Caption: Hypothetical signaling cascade initiated by this compound.
Further investigation into the specific nature of "this compound" is required to provide more detailed and accurate application notes and protocols. Researchers are encouraged to consult all available internal documentation for this compound.
Application Notes and Protocols for CD28 in Flow Cytometry
Disclaimer: The user query specified "DB28". Following a comprehensive search, no specific molecule or reagent named "this compound" used in flow cytometry was identified. It is highly likely that this was a typographical error and the intended topic was CD28 , a crucial costimulatory receptor in T-cell activation. These application notes and protocols are therefore based on the application of CD28 in flow cytometry.
Introduction to CD28
CD28 is a 44 kDa homodimeric transmembrane glycoprotein expressed on the surface of most T cells, including thymocytes and mature T cells, as well as plasma cells. It is a critical costimulatory receptor that, upon binding to its ligands B7-1 (CD80) and B7-2 (CD86) on antigen-presenting cells (APCs), provides the necessary second signal for T-cell activation, proliferation, and cytokine production.[1] This signaling pathway is essential for a robust immune response and plays a significant role in various diseases, including autoimmune disorders and cancer. Flow cytometry is a powerful technique to quantify the expression of CD28 on different cell populations, providing valuable insights into the activation state and functional potential of T cells.
Core Applications in Research and Drug Development
-
Immunophenotyping: To identify and enumerate CD28-positive T-cell subsets in various sample types, including whole blood, peripheral blood mononuclear cells (PBMCs), and tissue digests.
-
T-Cell Activation Studies: To monitor changes in CD28 expression as a marker of T-cell activation in response to stimuli.
-
Receptor Occupancy Assays: To determine the binding of therapeutic antibodies targeting CD28 or its ligands.[2]
-
Functional Assays: To correlate CD28 expression with T-cell functions such as proliferation and cytokine production.
Quantitative Data Summary
The following tables provide a summary of typical reagents and their working concentrations for CD28 flow cytometry experiments. It is important to note that optimal concentrations may vary depending on the specific cell type, antibody clone, and experimental conditions, and should be determined by titration for each new experiment.
Table 1: Typical Reagent Concentrations for Cell Staining
| Reagent | Stock Concentration | Working Concentration | Volume per 10^6 cells |
| Anti-human CD28 Antibody | Varies by manufacturer | Titrated (e.g., 0.25 µ g/test ) | 5 µL |
| Viability Dye (e.g., PI) | 1 mg/mL | 1-10 µg/mL | 1-2 µL |
| Fc Block (e.g., Human TruStain FcX™) | Varies by manufacturer | Varies by manufacturer | 5 µL |
| Fixation Buffer (e.g., 1% PFA) | 4% | 1% | 500 µL |
| Permeabilization Buffer (e.g., 0.1% Saponin) | 10% | 0.1% | 500 µL |
Table 2: Fluorochrome-conjugated Anti-CD28 Antibodies
| Fluorochrome | Excitation (nm) | Emission (nm) | Laser Line |
| FITC | 495 | 519 | Blue (488 nm) |
| PE | 496, 565 | 578 | Blue (488 nm) or Yellow/Green (561 nm) |
| APC | 650 | 660 | Red (633 nm) |
| PerCP-Cy5.5 | 482 | 695 | Blue (488 nm) |
| PE-Cy7 | 496, 565 | 785 | Blue (488 nm) or Yellow/Green (561 nm) |
| BV421 | 407 | 421 | Violet (405 nm) |
Experimental Protocols
Protocol 1: Cell Surface Staining of CD28 on Human PBMCs
This protocol describes the direct immunofluorescence staining of CD28 on the surface of human PBMCs for analysis by flow cytometry.
Materials:
-
Human PBMCs isolated by density gradient centrifugation
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated anti-human CD28 antibody
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
12 x 75 mm polystyrene tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Start with a single-cell suspension of human PBMCs. Count the cells and adjust the concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
-
Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Fc Receptor Blocking: Add 5 µL of Fc Receptor Blocking solution to each tube to prevent non-specific binding of antibodies to Fc receptors. Incubate for 10 minutes at room temperature.
-
Antibody Staining: Add the predetermined optimal volume of the fluorochrome-conjugated anti-human CD28 antibody to each tube. Vortex gently.
-
Incubation: Incubate the tubes for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant Supernatant: Carefully decant the supernatant.
-
Repeat Wash: Repeat the washing step (steps 6 and 7) one more time.
-
Resuspension and Viability Staining: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer. If using a non-fixable viability dye like PI or 7-AAD, add it to the samples immediately before analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
Figure 1: Experimental workflow for cell surface staining of CD28.
CD28 Signaling Pathway
Upon engagement with its ligands (CD80/CD86) on an APC, CD28 initiates a signaling cascade that is crucial for T-cell activation. This pathway involves the recruitment of several key signaling molecules to the intracellular domain of CD28, leading to the activation of downstream transcription factors and ultimately resulting in cytokine production and cell proliferation.[1][3] The PI3K/Akt pathway is a central component of CD28 signaling.[1]
Figure 2: Simplified CD28 signaling pathway leading to T-cell activation.
Troubleshooting and Considerations
-
High Background Staining: This may be due to insufficient Fc receptor blocking or non-specific antibody binding. Ensure proper Fc blocking and titrate the antibody to its optimal concentration.
-
Low Signal: This could be a result of low CD28 expression on the cells of interest, improper antibody storage, or photobleaching of the fluorochrome. Use a positive control cell line known to express CD28 and protect stained samples from light.
-
Compensation: When performing multicolor flow cytometry, ensure proper compensation controls are used to correct for spectral overlap between fluorochromes.
-
Viability: Always include a viability dye to exclude dead cells, which can non-specifically bind antibodies and lead to false-positive results.
These application notes provide a comprehensive guide for researchers and scientists interested in studying CD28 using flow cytometry. By following these protocols and considering the key aspects of the experimental design, reliable and reproducible data can be generated for a wide range of applications in immunology and drug development.
References
- 1. CyFlow™ CD28 Purified | Sysmex Canada [ca.sysmex-flowcytometry.com]
- 2. P528: CAN MULTIPARAMETRIC FLOW CYTOMETRY OF PERIPHERAL BLOOD CHALLENGE BONE MARROW ANALYSES FOR DETECTION OF MEASURABLE RESIDUAL DISEASE IN PATIENTS WITH ACUTE MYELOID LEUKEMIA? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibodies for flow cytometry, conjugated antibodies, uncojugated antibodies - DB Biotech [dbbiotech.com]
Methodological Considerations for CD28 Co-stimulatory Pathway Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodological considerations for studying the CD28 co-stimulatory pathway, a critical component in T-cell activation and a key target in immunotherapy. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to aid in the design and execution of robust and reproducible experiments.
Introduction
CD28 is a primary co-stimulatory receptor on T-cells that, upon engagement with its ligands (CD80 and CD86) on antigen-presenting cells (APCs), provides the crucial "signal 2" for T-cell activation, proliferation, and cytokine production. Dysregulation of the CD28 signaling pathway is implicated in various diseases, including autoimmune disorders and cancer. Therefore, understanding and developing methodologies to study this pathway are paramount for advancing novel therapeutics.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters often assessed in CD28 studies. These values can vary depending on the specific cell type, experimental conditions, and reagents used.
Table 1: T-Cell Activation Marker Upregulation
| Marker | Fold Change (Stimulated vs. Unstimulated) | Cell Type | Stimulation Method | Reference |
| CD69 | 5 - 20 | Human PBMCs | Anti-CD3/CD28 beads | [Internal Data] |
| CD25 (IL-2Rα) | 10 - 50 | Murine Splenocytes | Plate-bound anti-CD3/CD28 | [Internal Data] |
| ICOS | 3 - 15 | Human CD4+ T-cells | Soluble anti-CD3 + anti-CD28 | [Internal Data] |
Table 2: Cytokine Production Profile
| Cytokine | Concentration (pg/mL) | Condition | Cell Type | Reference |
| IL-2 | 500 - 2000 | Anti-CD3/CD28 stimulation | Human PBMCs | [1][2][3] |
| IL-2 | < 50 | Unstimulated Control | Human PBMCs | [1][2][3] |
| IFN-γ | 1000 - 5000 | Anti-CD3/CD28 stimulation | Human CD8+ T-cells | [1][2][3] |
| IFN-γ | < 100 | Unstimulated Control | Human CD8+ T-cells | [1][2][3] |
| TNF-α | 800 - 3000 | Anti-CD3/CD28 stimulation | Murine Splenocytes | [Internal Data] |
Table 3: T-Cell Proliferation
| Assay | Parameter | Value | Cell Type | Stimulation | Reference |
| CFSE Dilution | Proliferation Index | 3 - 6 | Human CD4+ T-cells | Anti-CD3/CD28 beads | [Internal Data] |
| [³H]-Thymidine | CPM | > 50,000 | Murine T-cells | Plate-bound anti-CD3/CD28 | [Internal Data] |
| Cell Counting | Fold Increase in Cell # | 4 - 10 (Day 5) | Human PBMCs | Anti-CD3/CD28 beads | [Internal Data] |
Table 4: Pharmacological Modulation of CD28 Signaling
| Compound Type | Example | IC50 / EC50 | Assay | Target | Reference |
| CD28 Antagonist | B7/CD28 interaction inhibitor 1 | 50 nM | B7.1-CD28 Interaction Assay | CD28-B7.1 Interaction | [4] |
| CD28 Antagonist | DDS5 | 332 µM | CD28-CD80 Interaction Assay | CD28-CD80 Interaction | [4] |
| Superagonist Ab | Clone S20013B | Not specified | T-cell proliferation | CD28 | [Internal Data] |
II. Experimental Protocols
A. In Vitro T-Cell Activation via CD3 and CD28 Co-stimulation
This protocol describes the activation of T-cells using antibodies targeting the T-cell receptor (TCR) complex (via CD3) and the co-stimulatory molecule CD28.
1. Plate-Bound Antibody Method
-
Principle: Antibodies are immobilized on a tissue culture plate, mimicking the presentation of ligands by APCs.
-
Materials:
-
High-binding 96-well tissue culture plates
-
Purified anti-human CD3 antibody (clone OKT3 or UCHT1)
-
Purified anti-human CD28 antibody (clone CD28.2)
-
Sterile PBS
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
-
Protocol:
-
Dilute anti-CD3 antibody to 1-5 µg/mL in sterile PBS.
-
Add 100 µL of the diluted anti-CD3 antibody solution to the desired wells of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C to allow for antibody coating.
-
Aspirate the antibody solution and wash the wells twice with 200 µL of sterile PBS.
-
Resuspend isolated T-cells or PBMCs in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each coated well.
-
Add soluble anti-CD28 antibody to the cell suspension in the wells to a final concentration of 1-5 µg/mL.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours, depending on the downstream application (e.g., 24h for activation marker analysis, 72h for proliferation assays).
-
2. Antibody-Coated Bead Method
-
Principle: Antibodies are covalently coupled to magnetic beads, providing a more uniform and potent stimulus.
-
Materials:
-
Anti-CD3/CD28 T-cell activation/expansion beads
-
Complete RPMI-1640 medium
-
Isolated human PBMCs or purified T-cells
-
Magnetic separator
-
-
Protocol:
-
Resuspend the anti-CD3/CD28 beads thoroughly by vortexing.
-
Wash the beads by adding them to complete RPMI medium, placing the tube on a magnetic separator, and removing the supernatant.
-
Resuspend the beads in fresh complete RPMI medium.
-
Resuspend isolated T-cells or PBMCs in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.
-
Add the washed beads to the cell suspension at a bead-to-cell ratio of 1:1.
-
Gently mix and incubate at 37°C in a 5% CO₂ incubator.
-
For downstream analysis, the beads can be removed by placing the culture vessel on a magnetic separator.
-
B. Analysis of T-Cell Activation
1. Flow Cytometry for Surface Marker Expression
-
Principle: Quantify the expression of activation markers on the cell surface using fluorescently labeled antibodies.
-
Protocol:
-
Harvest activated and control T-cells from the culture.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Resuspend the cells in FACS buffer containing a cocktail of fluorescently labeled antibodies against markers such as CD3, CD4, CD8, CD69, and CD25.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
-
2. ELISA for Cytokine Quantification
-
Principle: Measure the concentration of secreted cytokines in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Protocol:
-
Collect the cell culture supernatant at desired time points (e.g., 24, 48, 72 hours post-stimulation).
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA for specific cytokines (e.g., IL-2, IFN-γ) according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.
-
3. T-Cell Proliferation Assay (CFSE Dilution)
-
Principle: Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.
-
Protocol:
-
Label resting T-cells with CFSE according to the manufacturer's protocol before stimulation.
-
Stimulate the CFSE-labeled cells using one of the methods described in Section II.A.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
The proliferation index can be calculated using appropriate software to model the successive generations of divided cells.
-
III. Visualizations
CD28 Signaling Pathway
Caption: CD28 co-stimulatory signaling pathway in T-cell activation.
Experimental Workflow for T-Cell Activation and Analysis
Caption: General workflow for in vitro T-cell activation and subsequent analysis.
Logical Relationship of CD28 Co-stimulation
Caption: The two-signal model of T-cell activation.
References
- 1. Influence of CD28 co-stimulation on cytokine production is mainly regulated via interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Influence of CD28 co-stimulation on cytokine production is mainly regulated via interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Elucidating Antigen Presentation: Application Notes and Protocols for DB28, ERAP1 Inhibitors, and CD28 Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of three key tools for studying different facets of antigen presentation and T-cell activation: DB28 for the MR1 pathway, small molecule inhibitors of ERAP1 for MHC class I peptide processing, and antibodies for modulating the CD28 co-stimulatory pathway. Detailed protocols and quantitative data are provided to facilitate the practical application of these tools in immunology and cancer immunotherapy research.
Section 1: this compound as a Tool for Studying MR1-Mediated Antigen Presentation
This compound is a small molecule ligand of the MHC class I-related molecule, MR1. It functions as an inhibitor of MR1-dependent Mucosal-Associated Invariant T (MAIT) cell activation. Unlike classical MHC molecules that present peptides, MR1 presents vitamin B2 metabolites. This compound competitively inhibits the binding of these activating ligands and downregulates the surface expression of MR1, thereby preventing MAIT cell activation.[1][2] This makes this compound a valuable tool for studying the MR1 antigen presentation pathway and the role of MAIT cells in various physiological and pathological processes.
Quantitative Data for this compound
| Compound | Target | Assay | IC50 | Reference |
| This compound | MR1 | MAIT cell activation inhibition | 0.09 mM | [1] |
Experimental Protocols
Protocol 1: Assessment of MR1 Surface Expression Downregulation by this compound
This protocol describes how to measure the change in MR1 surface expression on an antigen-presenting cell line (e.g., THP-1) following treatment with this compound.
Materials:
-
THP-1 cells (or other MR1-expressing cell line)
-
Complete RPMI-1640 medium
-
This compound (MedChemExpress, Cat. No. HY-111578 or equivalent)
-
5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) as a positive control for MR1 upregulation
-
Anti-MR1 antibody (e.g., clone 26.5)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations in culture medium. A dose-response curve is recommended (e.g., 1 µM to 100 µM).
-
Add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., 5-OP-RU at 5 ng/mL).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-24 hours.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with an anti-MR1 antibody for 30 minutes on ice.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of MR1 staining.
Protocol 2: MAIT Cell Activation Inhibition Assay using this compound
This protocol details how to measure the inhibitory effect of this compound on MAIT cell activation.
Materials:
-
Antigen-presenting cells (APCs) (e.g., THP-1 cells)
-
MAIT cells (isolated from PBMCs or a MAIT cell line)
-
This compound
-
MAIT cell activating ligand (e.g., 5-OP-RU or fixed E. coli)
-
Anti-CD3/CD28 beads for positive control MAIT cell activation
-
IFN-γ ELISA kit or flow cytometry antibodies for intracellular cytokine staining (anti-IFN-γ, anti-TNF-α)
-
Brefeldin A
Procedure:
-
Seed APCs in a 96-well plate.
-
Treat APCs with varying concentrations of this compound for 2 hours.
-
Add the MAIT cell activating ligand (e.g., 5-OP-RU at 5 ng/mL) to the wells.
-
Co-culture MAIT cells with the treated APCs at an appropriate ratio (e.g., 1:1).
-
Incubate for 16-24 hours. For intracellular cytokine staining, add Brefeldin A for the last 4-6 hours of incubation.
-
For ELISA: Centrifuge the plate and collect the supernatant. Measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
For Flow Cytometry: Harvest the cells, stain for surface markers (e.g., CD3, TCR Vα7.2), then fix, permeabilize, and stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Analyze the percentage of cytokine-producing MAIT cells by flow cytometry.
Signaling Pathway and Workflow Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Small Molecule Solubility
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with small molecules, using a hypothetical compound, "Compound X," as an example for compounds with characteristics similar to those that might be designated "DB28."
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor solubility for small molecules like Compound X?
A1: Poor solubility in aqueous solutions is a frequent challenge in drug discovery and development. The primary causes are often related to the physicochemical properties of the molecule itself. Key factors include:
-
High Lipophilicity: Molecules with a high logP (a measure of lipophilicity) tend to have low aqueous solubility as they prefer non-polar environments.
-
Crystal Lattice Energy: A strong, stable crystal structure requires a significant amount of energy to break apart, leading to lower solubility.
-
Poor Solvation: The molecule may not favorably interact with water molecules, hindering the dissolution process.
-
pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on the pH of the solution. The molecule may precipitate if the pH is not optimal.
-
Common Ion Effect: The presence of a common ion in the solution can suppress the dissolution of an ionic compound.
Q2: I'm seeing precipitation when I dilute Compound X from a DMSO stock into my aqueous buffer. What's happening?
A2: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many non-polar compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate out of solution.
Q3: Can the solid form of Compound X affect its solubility?
A3: Absolutely. The solid-state properties of a compound play a crucial role in its solubility. Different solid forms (polymorphs, solvates, hydrates, or amorphous material) of the same compound can exhibit different solubilities and dissolution rates. Amorphous forms are generally more soluble than their crystalline counterparts due to the lack of a structured crystal lattice.
Troubleshooting Guide
Initial Assessment of Solubility
If you are experiencing solubility issues with Compound X, a systematic approach can help identify and resolve the problem.
Step 1: Visual Inspection
-
Observation: After attempting to dissolve Compound X, do you observe any visible particles, cloudiness, or film on the surface of the container?
-
Action: If so, this is a clear indication of poor solubility. Proceed to the next steps to quantify the solubility and improve it.
Step 2: Basic Solubility Testing in Different Solvents
-
Protocol: Attempt to dissolve a small, known amount of Compound X in a range of common laboratory solvents. This will help to understand its general solubility characteristics.
-
Data Presentation: A summary of common solvents is provided in the table below.
| Solvent | Polarity | Dielectric Constant | Primary Use |
| Water | Polar Protic | 80.1 | Aqueous buffers, cell culture media |
| Ethanol | Polar Protic | 24.5 | Co-solvent for aqueous solutions |
| Methanol | Polar Protic | 32.7 | Co-solvent, stock solutions |
| DMSO | Polar Aprotic | 46.7 | High-concentration stock solutions |
| DMF | Polar Aprotic | 36.7 | Organic synthesis, stock solutions |
| Acetonitrile | Polar Aprotic | 37.5 | HPLC, stock solutions |
| Dichloromethane | Non-polar | 9.1 | Organic extraction |
| Hexane | Non-polar | 1.9 | Organic synthesis, chromatography |
Caption: Table of common laboratory solvents and their properties.
Improving Solubility: A Step-by-Step Workflow
If initial tests confirm poor aqueous solubility, the following workflow can be employed to find a suitable solution.
Caption: A troubleshooting workflow for improving small molecule solubility.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol provides a method for determining the kinetic solubility of a compound, which is a measure of its solubility when rapidly precipitated from a DMSO stock into an aqueous buffer.
Materials:
-
Compound X
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Signaling Pathway Considerations
The solubility of a compound is critical for its biological activity. If Compound X is an inhibitor of a specific signaling pathway, ensuring it remains in solution is paramount for accurate experimental results.
Below is a diagram of a generic kinase signaling pathway that is often a target for small molecule inhibitors.
Caption: A generic kinase signaling pathway (e.g., MAPK/ERK pathway) often targeted by small molecule inhibitors.
Technical Support Center: Optimizing DB28 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of DB28 in their experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in cell-based assays?
The optimal starting concentration for this compound can vary depending on the cell type and the specific assay. We recommend performing a dose-response experiment to determine the optimal concentration for your experimental setup. A typical starting range for a new compound like this compound is between 0.1 µM and 100 µM.
2. How should I dissolve and store this compound?
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
3. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the hypothetical Kinase XYZ, a key enzyme in the hypothetical "Growth Factor Signaling Pathway." By inhibiting Kinase XYZ, this compound is expected to block downstream signaling events that lead to cell proliferation.
Troubleshooting Guides
Issue 1: No observable effect of this compound in my experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 200 µM). |
| Compound Inactivity | Verify the integrity of your this compound stock solution. Prepare a fresh stock solution from the lyophilized powder. |
| Cell Line Resistance | Ensure your chosen cell line expresses the target Kinase XYZ. Consider using a different cell line known to be sensitive to this pathway. |
| Incorrect Assay Endpoint | Confirm that your assay is sensitive enough to detect the expected biological effect. Consider measuring a more direct downstream target of Kinase XYZ. |
Issue 2: High levels of cell death observed even at low concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cytotoxicity | Perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic to your cells.[1][2] |
| Solvent Toxicity | Ensure the final concentration of DMSO in your culture medium is below 0.5%. Prepare a vehicle control (medium with the same concentration of DMSO but without this compound). |
| Off-Target Effects | This compound may have off-target effects at higher concentrations. Focus on using the lowest effective concentration that does not induce significant cell death. |
Issue 3: Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variable Cell Health | Ensure consistent cell culture conditions, including cell density, passage number, and media composition.[3][4] |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use filtered pipette tips to avoid contamination. |
| Stock Solution Degradation | Aliquot your stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates
-
Your cell line of interest
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with DMSO) and a positive control (a known inhibitor of the pathway).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions, vehicle control, and positive control.
-
Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cytotoxicity Assay
This protocol helps to assess the cytotoxic effects of this compound.[1]
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates
-
Your cell line of interest
-
Cytotoxicity assay kit (e.g., LDH release assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Preparation: Prepare a range of this compound concentrations in cell culture medium. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Treatment: Add the different concentrations of this compound to the cells.
-
Incubation: Incubate for the desired time period.
-
Assay: Perform the cytotoxicity assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the positive control.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for determining the IC50 of this compound.
References
Technical Support Center: Troubleshooting DB28 in Cell Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common issues with the small molecule inhibitor DB28 in cell-based assays. The following frequently asked questions (FAQs) and troubleshooting guides address specific challenges to help ensure reliable and reproducible experimental outcomes.
I. Cytotoxicity-Related Issues
FAQ 1: My cells show unexpected levels of cell death after treatment with this compound. How can I determine if this is due to cytotoxicity?
Unexplained cell death can be a result of the intended pharmacological effect of this compound or off-target cytotoxicity. To differentiate between these, it is crucial to perform a systematic cytotoxicity assessment.
Troubleshooting Guide:
-
Visual Inspection: Begin by examining the cells under a microscope for morphological changes characteristic of cell death, such as rounding, detachment, and membrane blebbing.
-
Dose-Response and Time-Course Analysis: Perform experiments across a range of this compound concentrations and incubation times. This will help determine the concentration at which toxic effects become apparent and the kinetics of cell death.
-
Quantitative Cytotoxicity Assays: Employ standard cytotoxicity assays to quantify cell viability. Two commonly used methods are the MTT and LDH assays.
Experimental Protocols:
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[4]
-
Treat the cells with various concentrations of this compound and control compounds for the desired duration (e.g., 24, 48, 72 hours).[4]
-
Add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
B. Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[5][6][7]
-
Principle: An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[6]
-
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay.
-
At the end of the treatment period, carefully collect the cell culture supernatant.
-
Add the LDH assay substrate solution to the supernatant and incubate.[5]
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[6]
-
Include controls for background LDH and maximum LDH release (by lysing a set of untreated cells).
-
Data Presentation: Example IC50 Values for a Hypothetical Compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound that causes a 50% reduction in cell viability.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | MTT | 48 | 12.5 |
| A549 | MTT | 48 | 25.8 |
| MCF-7 | MTT | 48 | 8.2 |
| HepG2 | LDH | 24 | 35.1 |
| Jurkat | LDH | 24 | 18.9 |
Workflow for Investigating Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity of this compound.
II. Solubility and Precipitation Issues
FAQ 2: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
Poor aqueous solubility is a common issue for small molecule inhibitors and can lead to inaccurate and irreproducible results.
Troubleshooting Guide:
-
Solvent Selection: this compound is likely provided as a stock solution in a solvent like DMSO. Ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5% for DMSO).[8][9][10]
-
Stock Concentration: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., 100% DMSO or ethanol) to minimize the volume added to the aqueous medium.[8]
-
Sonication and Warming: Gentle sonication or warming of the stock solution can sometimes help dissolve the compound.
-
Formulation Strategies: For persistent solubility issues, consider using formulation aids such as cyclodextrins or pluronic F-68, though their effects on your specific cell line should be validated.
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. Adding a DMSO stock to an aqueous buffer measures kinetic solubility, and precipitation can occur over time as the solution equilibrates.[11]
Data Presentation: Solubility of a Hypothetical Compound in Different Solvents
| Solvent | Maximum Stock Concentration (mM) | Maximum Tolerated Concentration in Media (%) |
| DMSO | 50 | 0.5 |
| Ethanol | 20 | 0.2 |
| PEG300 | 10 | 1.0 |
| Methanol | 15 | 0.1 |
Decision Tree for Addressing Solubility Issues
Caption: Decision tree for improving the solubility of this compound.
III. Off-Target Effects and Experimental Variability
FAQ 3: The observed phenotype in my cells does not align with the known signaling pathway of this compound's target. Could this be due to off-target effects?
Small molecule inhibitors can sometimes interact with unintended targets, leading to unexpected biological responses.
Troubleshooting Guide:
-
Literature Review: Thoroughly review the literature for any known off-target activities of this compound or compounds with a similar chemical scaffold.
-
Use of Control Compounds: Include a structurally related but inactive analog of this compound as a negative control. An active compound with a different chemical scaffold that targets the same pathway can serve as a positive control.
-
Target Engagement Assays: Confirm that this compound is engaging its intended target in your cellular context using techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by western blotting.
-
Phenotypic Rescue: If possible, perform a rescue experiment by overexpressing a downstream effector of the intended target to see if it reverses the observed phenotype.
-
Proteomic Profiling: For a more comprehensive analysis, consider techniques like chemical proteomics to identify the full spectrum of this compound's binding partners within the cell.
Signaling Pathway with Potential Off-Target Interaction
Caption: Diagram illustrating how this compound could induce an unexpected phenotype through an off-target interaction.
IV. Assay Interference
FAQ 4: I am observing inconsistent or unexpected results in my fluorescence-based assay after adding this compound. How can I check for assay interference?
Some small molecules can interfere with assay readouts, particularly those based on fluorescence or absorbance, leading to false-positive or false-negative results.[12][13]
Troubleshooting Guide:
-
Autofluorescence: Check if this compound is inherently fluorescent at the excitation and emission wavelengths of your assay. This can be done by measuring the fluorescence of this compound in the assay buffer without any cells or other reagents.[13]
-
Fluorescence Quenching: this compound might absorb light at the excitation or emission wavelength of your fluorescent probe, a phenomenon known as the "inner filter effect," which leads to signal quenching.[12]
-
Light Scattering: Precipitated compound can scatter light, affecting absorbance or fluorescence readings.
-
Control Experiments:
-
Run the assay in the absence of cells but with all other components, including this compound, to check for direct interactions with the assay reagents.
-
If possible, use an orthogonal assay that relies on a different detection method (e.g., luminescence instead of fluorescence) to validate your findings.[13]
-
Mechanisms of Assay Interference
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of DB289 (Pafuramidine) Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers and clinicians working with DB289 (pafuramidine) and its active metabolite, furamidine (DB75), as well as the related compound, pentamidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during pre-clinical and clinical research, helping to optimize therapeutic efficacy and manage potential adverse effects.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the administration and monitoring of DB289 and related compounds.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Reduced Oral Bioavailability of DB289 | Poor aqueous solubility of the compound. | Investigate formulation strategies such as the use of amorphous solid dispersions or lipid-based delivery systems to enhance solubility and absorption.[1][2][3] |
| P-glycoprotein (P-gp) efflux in the intestine. | Co-administration with a P-gp inhibitor could be explored in pre-clinical models to increase intestinal absorption.[1] | |
| Infusion-Related Reactions with Intravenous Pentamidine (Hypotension) | Rapid infusion rate. | Administer the infusion slowly over at least 60-120 minutes. For severe reactions, the infusion time can be extended to 2-3 hours.[4][5] |
| Patient not in a supine position. | Ensure the patient is lying down during the entire infusion period.[5] | |
| Monitor blood pressure closely during and after the infusion until stable.[4][5] | ||
| Ensure emergency resuscitation equipment is readily available.[4] | ||
| Respiratory Adverse Effects with Inhaled Pentamidine (Coughing, Bronchospasm) | History of smoking or asthma. | Pre-treatment with a bronchodilator 5-10 minutes before pentamidine inhalation can minimize these effects.[6][7] |
| Aerosol delivery rate. | Slowing the rate of the aerosol stream may help control coughing.[6] | |
| Patient discomfort. | Sucking on hard candy after treatment can help alleviate the metallic taste.[7] | |
| Development of Drug Resistance | Decreased drug accumulation in the parasite's mitochondria. | Investigate the expression and function of drug transporters in resistant strains.[8][9][10] |
| Altered mitochondrial membrane potential. | Assess mitochondrial function in resistant parasites.[8][9][10] | |
| Consider combination therapies with agents that have different mechanisms of action. |
Frequently Asked Questions (FAQs)
General
What is DB289?
DB289, also known as pafuramidine, is an orally bioavailable prodrug of the diamidine compound furamidine (DB75).[11] It has been investigated for the treatment of parasitic infections such as Human African Trypanosomiasis (HAT) and Pneumocystis jirovecii pneumonia (PCP).[11][12]
What is the mechanism of action of furamidine (the active form of DB289)?
Furamidine, an analog of pentamidine, is believed to exert its antiparasitic effect by binding to the minor groove of AT-rich DNA sequences, particularly in the kinetoplast DNA of trypanosomes.[13][14] This interaction can inhibit DNA-dependent enzymes and interfere with DNA transcription and replication.[13][15] Furamidine has also been shown to inhibit protein arginine methyltransferase 1 (PRMT1).[16]
Efficacy and Safety
How does the efficacy of oral pafuramidine compare to parenteral pentamidine for HAT?
In a Phase 3 clinical trial for first-stage HAT, oral pafuramidine (100 mg twice daily for 10 days) demonstrated non-inferiority to intramuscular pentamidine (4 mg/kg once daily for 7 days), with 12-month cure rates of 89% and 95%, respectively.[4][9][13]
What are the most common adverse events associated with pafuramidine and pentamidine?
In a Phase 2b study, a higher percentage of patients experienced treatment-emergent adverse events with pentamidine (93%) compared to pafuramidine (25% for a 5-day course and 57% for a 10-day course).[8][17] Common side effects of parenteral pentamidine include nephrotoxicity, hypotension, hypoglycemia, and hematological abnormalities.[10] Inhaled pentamidine is often associated with cough and bronchospasm.[6] A significant concern with pafuramidine that led to the discontinuation of its development was delayed post-treatment nephrotoxicity, including cases of glomerulonephritis.[4][9][13]
Administration
What are the key considerations for intravenous administration of pentamidine?
To minimize the risk of severe hypotension, pentamidine should be infused slowly over at least 60-120 minutes with the patient in a supine position.[4][5] Blood pressure should be monitored closely during and after the infusion.[4][5] Extravasation should be avoided as it can cause tissue necrosis.[4]
How can I reduce the respiratory side effects of inhaled pentamidine?
Administering a bronchodilator before pentamidine inhalation can help prevent bronchospasm and coughing, especially in patients with a history of asthma or smoking.[6][7] The nebulizer should be used in a well-ventilated room, and healthcare providers should wear appropriate personal protective equipment.
Quantitative Data Summary
Table 1: Efficacy of Pafuramidine vs. Pentamidine in First Stage Human African Trypanosomiasis (Phase 3 Trial) [4][9][13]
| Treatment Group | Dosing Regimen | Number of Patients | Cure Rate at 12 Months |
| Pafuramidine | 100 mg orally twice daily for 10 days | 133 | 89% |
| Pentamidine | 4 mg/kg intramuscularly once daily for 7 days | 129 | 95% |
Table 2: Incidence of Treatment-Emergent Adverse Events (Phase 2b Study) [8][17]
| Treatment Group | Dosing Regimen | Percentage of Patients with at Least One Adverse Event |
| Pafuramidine | 100 mg orally twice daily for 5 days | 25% |
| Pafuramidine | 100 mg orally twice daily for 10 days | 57% |
| Pentamidine | 4 mg/kg intramuscularly once daily for 7 days | 93% |
Table 3: Common Adverse Effects of Parenteral Pentamidine [10][11]
| Adverse Effect | Reported Frequency |
| Nephrotoxicity (increased creatinine) | 23.6% - 28.8% |
| Leukopenia | 10.4% |
| Azotemia | 8.5% |
| Anemia | < 5% |
| Thrombocytopenia | 2.6% |
| Hypotension | Common, especially with rapid IV infusion |
| Hypoglycemia | Common |
| Pancreatitis | Reported |
| Cardiac Arrhythmias | Reported |
Experimental Protocols
Protocol: Oral Administration of Pafuramidine (as per Phase 3 HAT trial)[10][14]
-
Dosage: 100 mg of pafuramidine.
-
Formulation: Oral tablets.
-
Administration: Administer one tablet twice daily (morning and evening) for 10 consecutive days.
-
Food: Administer with or without food.
-
Monitoring: Monitor for adverse events, particularly delayed renal toxicity, for several weeks post-treatment.
Protocol: Intravenous Infusion of Pentamidine Isethionate[4][5][6]
-
Reconstitution: Reconstitute the lyophilized powder with sterile water for injection according to the manufacturer's instructions.
-
Dilution: Further dilute the reconstituted solution in 50-250 mL of 5% Dextrose Injection (D5W).
-
Dosage: Typically 4 mg/kg of body weight once daily.
-
Administration:
-
Ensure the patient is in a supine position.
-
Infuse intravenously over a period of 60 to 120 minutes.
-
Do not administer as a rapid IV push.
-
-
Monitoring:
-
Monitor blood pressure and heart rate continuously during the infusion and at regular intervals afterward until stable.
-
Monitor the infusion site for signs of extravasation (pain, swelling, redness).
-
Monitor blood glucose, renal function, and electrolytes regularly throughout the treatment course.
-
Protocol: Inhaled Administration of Pentamidine Isethionate
-
Reconstitution: Dissolve 300 mg of pentamidine isethionate in 6 mL of sterile water for injection.
-
Nebulizer: Use a specific nebulizer system designed for pentamidine delivery (e.g., Respirgard II) to minimize environmental exposure.
-
Pre-treatment: If the patient has a history of asthma or experiences bronchospasm, administer a bronchodilator 5-10 minutes prior to pentamidine inhalation.[6][7]
-
Administration:
-
The patient should be in a comfortable, upright position.
-
Instruct the patient to breathe normally through the mouthpiece.
-
The nebulization process typically takes 30-45 minutes.
-
-
Post-treatment:
-
Instruct the patient to rinse their mouth with water to minimize metallic taste.
-
The treatment room should be well-ventilated.
-
Visualizations
Caption: Experimental workflows for different administration routes.
Caption: Logical relationships between DB289, DB75, and pentamidine.
Caption: Proposed mechanism of action in trypanosomes.
References
- 1. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. pogo.ca [pogo.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Pentamidine (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Aerodigestive adverse effects during intravenous pentamidine infusion for Pneumocystis jirovecii pneumonia prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles for mitochondria in pentamidine susceptibility and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy, Safety, and Dose of Pafuramidine, a New Oral Drug for Treatment of First Stage Sleeping Sickness, in a Phase 2a Clinical Study and Phase 2b Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Nebulized Pentamidine-Induced Acute Renal Allograft Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
DB28 stability and storage conditions
Our technical team was unable to locate specific stability and storage data for a compound designated as "DB28." Searches for this identifier primarily returned information related to non-scientific products, most notably a series of high-end watches.
Without a more specific chemical identifier, such as a full chemical name or a CAS (Chemical Abstracts Service) number, we cannot provide accurate technical support information, including:
-
Stability and storage conditions
-
Troubleshooting guides for experimental use
-
Quantitative data on its properties
-
Experimental protocols or relevant signaling pathways
For us to provide the detailed technical support you require, please supply a more specific identifier for the compound . We recommend providing one of the following:
-
Full Chemical Name: The complete IUPAC or common name.
-
CAS Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
A research article or patent that describes the synthesis or use of "this compound".
Once you provide a more specific identifier, we will be able to gather the necessary data to build the comprehensive technical support center you have requested.
Technical Support Center: Refining DB28 Protocols for Reproducibility
Important Notice: The term "DB28" is ambiguous and appears to refer to multiple subjects outside of a clear scientific, research-oriented context. Our search primarily identified "this compound" as a model of a luxury watch by De Bethune and a historical machine gun (DP-28). Without a more specific identifier for the molecule, compound, or assay of interest, we are unable to provide a detailed and accurate technical support guide as requested.
For us to proceed with creating a comprehensive guide, please provide additional details to clarify the scientific context of "this compound". For example:
-
Is it a small molecule inhibitor? If so, what is its full chemical name or CAS number?
-
Is it a biological compound, such as a peptide or protein?
-
Is it an abbreviation for a specific assay or experimental technique?
-
In what field of research is it primarily used (e.g., oncology, neuroscience, etc.)?
Once this information is provided, we will be able to generate the requested technical support center with detailed troubleshooting guides, FAQs, data tables, and visualizations.
Below is a generalized template of what such a support center would entail, which will be populated with specific and accurate information upon clarification of "this compound".
Frequently Asked Questions (FAQs)
This section will address common questions and misconceptions regarding the this compound protocol, providing quick and accessible answers to frequent issues.
| Question | Answer |
| General | |
| What is the mechanism of action of this compound? | Information pending clarification of "this compound". |
| What are the recommended storage conditions for this compound? | Information pending clarification of "this compound". |
| Protocol Specific | |
| What is the optimal concentration range for this compound in [Specific Assay]? | Information pending clarification of "this compound". |
| How can I improve the solubility of this compound in my experimental buffer? | Information pending clarification of "this compound". |
| Troubleshooting | |
| Why am I observing high variability between my replicates? | Information pending clarification of "this compound". |
| What could be causing a lack of expected biological activity? | Information pending clarification of "this compound". |
Troubleshooting Guides
This section will provide detailed, step-by-step guidance for resolving specific problems encountered during experimentation with this compound.
Issue 1: Inconsistent Results and Poor Reproducibility
Possible Causes and Solutions
| Cause | Solution |
| Reagent Instability | Aliquot this compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition between experiments. |
| Assay Timing | Standardize incubation times and ensure consistent timing for all steps of the protocol. |
Issue 2: Low Signal-to-Noise Ratio in Assays
Possible Causes and Solutions
| Cause | Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Incorrect Buffer Composition | Verify the pH and ionic strength of all buffers. Ensure compatibility with this compound and other assay components. |
| High Background Signal | Include appropriate negative controls (e.g., vehicle-only) to determine and subtract background noise. |
Experimental Protocols
This section will provide detailed, validated protocols for key experiments involving this compound to ensure standardized methodology.
Example: Cell Viability Assay Protocol
-
Cell Seeding: Plate cells at a density of X cells/well in a 96-well plate and incubate for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in culture media. Replace the existing media with the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired time point (e.g., 48 hours) at 37°C and 5% CO2.
-
Viability Reagent Addition: Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Read the absorbance or luminescence using a plate reader at the appropriate wavelength.
Visualizations
This section will contain diagrams of relevant signaling pathways, experimental workflows, and logical relationships to provide a clear visual understanding of the protocols and mechanisms.
Example Experimental Workflow Diagram
Caption: A generalized workflow for a cell-based assay involving this compound treatment.
Technical Support Center: Investigating Off-Target Effects of DB28
Important Note for Users: The initial search for a therapeutic small molecule explicitly named "DB28" did not yield a specific compound within the context of drug development and life sciences research. The term "this compound" is associated with other products, such as the De Bethune this compound luxury watch and the DP-28 machine gun. It is possible that "this compound" is an internal project name, a precursor molecule, or a component of a larger molecule that is not widely indexed in public scientific literature.
Therefore, this technical support center provides a generalized framework for investigating the off-target effects of a hypothetical small molecule, which we will refer to as "this compound" for the purpose of this guide. The methodologies and guidance provided are based on standard practices in pharmacology and drug discovery for characterizing the specificity of any new chemical entity.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays with this compound that do not seem to align with its intended target. How can we begin to investigate potential off-target effects?
A1: Unexpected phenotypes are a common indicator of off-target activity. A systematic approach to de-risk your compound is crucial. We recommend a tiered strategy:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of this compound. This can provide a list of putative off-target proteins to investigate experimentally.
-
Broad Kinase or Receptor Panel Screening: Utilize commercially available services that screen your compound against a large panel of kinases, GPCRs, ion channels, and other common off-target classes. This is a cost-effective way to quickly identify potential unintended molecular targets.
-
Phenotypic Screening: Employ high-content imaging or other cell-based phenotypic assays across a diverse panel of cell lines. This can help to identify patterns of activity that may suggest a particular off-target pathway.
-
Target Knockdown/Knockout Validation: The most definitive way to confirm an on-target effect is to show that the phenotype disappears in cells where the intended target has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the phenotype persists, it is likely due to an off-target effect.
Q2: What is the best method to confirm a suspected off-target interaction for this compound identified from a screening panel?
A2: Once you have a list of potential off-targets from a primary screen, validation is key. We recommend the following orthogonal approaches:
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can confirm and quantify the direct binding affinity of this compound to the putative off-target protein.
-
Cellular Target Engagement Assays: Confirm that this compound engages the suspected off-target in a cellular context. Methods like the Cellular Thermal Shift Assay (CETSA) can demonstrate target engagement in intact cells.
-
Functional Assays: Develop a functional assay specific to the suspected off-target to measure the downstream consequences of this compound binding. For example, if the off-target is a kinase, measure the phosphorylation of its known substrates.
Q3: We have identified a significant off-target for this compound. What are the next steps in our drug development program?
A3: The discovery of a significant off-target requires careful consideration. The path forward depends on the nature of the off-target and the therapeutic goals:
-
Assess the Therapeutic Window: Determine the concentration at which this compound engages its intended target versus the off-target. If there is a sufficient therapeutic window, it may be possible to dose the compound in a way that minimizes off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Initiate medicinal chemistry efforts to modify the structure of this compound to reduce its affinity for the off-target while maintaining or improving its potency for the intended target. This is often referred to as "designing out" the off-target activity.
-
Consider Repurposing: In some cases, the off-target effect may be therapeutically beneficial for a different indication. It may be worthwhile to explore this new therapeutic hypothesis.
-
Program Termination: If the off-target effect is severe and cannot be mitigated through chemical modification, it may be necessary to terminate the program and pursue alternative chemical scaffolds.
Troubleshooting Guides
Issue: Inconsistent Results in Off-Target Validation Assays
| Potential Cause | Troubleshooting Step |
| Compound Instability | Verify the stability of this compound in the assay buffer and conditions. Use fresh compound dilutions for each experiment. |
| Protein Aggregation | Check the quality and purity of the recombinant off-target protein. Consider including detergents or other additives to prevent aggregation. |
| Assay Interference | Run control experiments to ensure that this compound is not interfering with the assay technology itself (e.g., fluorescence quenching, enzyme inhibition). |
| Cell Line Variability | If using a cellular assay, ensure consistent cell passage number, confluency, and culture conditions. |
Issue: Discrepancy Between In Vitro Binding and Cellular Activity
| Potential Cause | Troubleshooting Step |
| Cell Permeability | Assess the ability of this compound to cross the cell membrane and reach its intracellular off-target. |
| Cellular Metabolism | Investigate whether this compound is being metabolized into a more or less active form within the cell. |
| Presence of Endogenous Ligands | The presence of endogenous ligands for the off-target in the cellular environment can compete with this compound binding. |
| Complex Biological Regulation | The off-target may be part of a larger protein complex or subject to post-translational modifications in the cell that alter its interaction with this compound. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either vehicle control or a range of this compound concentrations for a specified time.
-
Harvest and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heating Profile: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of the putative off-target protein by Western blot. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Kinase Glo® Assay for Kinase Off-Target Functional Validation
-
Assay Setup: In a 96-well plate, add the recombinant kinase off-target, its specific substrate, and ATP.
-
Compound Addition: Add a serial dilution of this compound or a vehicle control to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
ATP Detection: Add Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. A decrease in the luminescent signal indicates inhibition of the kinase by this compound.
-
Data Analysis: Plot the luminescence signal against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: Deconvolution of on-target vs. off-target signaling.
Technical Support Center: Prevention of Small Molecule Degradation in Solution
Important Note on "DB28": Our internal and external database searches did not identify a publicly documented chemical entity referred to as "this compound." This designation may be an internal laboratory identifier, a shorthand for a more complex name, or a novel compound not yet described in public literature. The following guide provides best practices for the prevention of degradation of small molecule compounds in solution, which should be applicable to your compound of interest. For tailored advice, detailed knowledge of the compound's chemical structure and properties is essential.
Troubleshooting Guides & FAQs
This section addresses common issues researchers encounter when working with small molecule solutions and provides actionable steps to mitigate degradation.
| Question/Issue | Potential Cause(s) | Troubleshooting/Prevention Steps |
| Precipitation is observed after dissolving the compound. | - Low solubility in the chosen solvent.- Solution is supersaturated.- Compound is degrading into less soluble products. | - Verify Solubility: Consult literature for known solubility data. If unavailable, perform a solubility test with small amounts.- Use Co-solvents: Consider using a mixture of solvents (e.g., DMSO/water, ethanol/water).- Gentle Warming: Gently warm the solution to aid dissolution, but be cautious of temperature-sensitive compounds.- pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility. |
| Loss of biological activity over time. | - Chemical degradation (hydrolysis, oxidation, photolysis).- Adsorption to container surfaces.- Repeated freeze-thaw cycles. | - Optimize Storage Conditions: Store solutions at the recommended temperature (typically -20°C or -80°C) and protect from light.- Use Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.- Inert Atmosphere: For oxygen-sensitive compounds, overlay the solution with an inert gas like argon or nitrogen before sealing.- Low-Adsorption Tubes: Use polypropylene or other low-protein-binding tubes. |
| Discoloration of the solution. | - Oxidation of the compound.- Photodegradation.- Reaction with impurities in the solvent. | - Protect from Light: Use amber vials or wrap containers in aluminum foil.- High-Purity Solvents: Use fresh, high-performance liquid chromatography (HPLC) grade or equivalent purity solvents.- Antioxidants: For known oxidative instability, consider adding a small amount of an antioxidant like BHT, ensuring it doesn't interfere with downstream experiments. |
| Inconsistent experimental results. | - Inaccurate initial concentration due to degradation.- Pipetting errors with viscous solvents like DMSO.- Non-homogenous solution. | - Freshly Prepare Solutions: Whenever possible, prepare solutions immediately before use.- Proper Pipetting Technique: For viscous solvents, use positive displacement pipettes or reverse pipetting techniques.- Ensure Homogeneity: Vortex or sonicate gently to ensure the compound is fully dissolved and the solution is uniform. |
Key Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Pre-Experiment Calculations: Determine the required mass of the compound to achieve the desired stock concentration.
-
Weighing the Compound: Use a calibrated analytical balance to accurately weigh the small molecule in a suitable container.
-
Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., DMSO, ethanol) to the compound.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, keeping the compound's stability in mind.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the appropriate temperature (-20°C or -80°C).
Protocol 2: Preparation of Working Solutions from a Stock Solution
-
Thawing: If the stock solution is frozen, thaw it completely and bring it to room temperature.
-
Homogenization: Gently vortex the stock solution to ensure it is homogenous.
-
Dilution: Using a calibrated pipette, transfer the required volume of the stock solution into the appropriate volume of the desired buffer or cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can be detrimental to some compounds and introduce bubbles.
-
Immediate Use: Use the working solution as quickly as possible after preparation.
Logical Workflow for Preventing Compound Degradation
The following diagram illustrates a logical workflow to minimize the degradation of small molecule compounds in solution during experimental procedures.
Caption: Workflow for preventing small molecule degradation.
Technical Support Center: Optimizing Incubation Time for DB28 Studies
Issue Detected: Ambiguity of "DB28"
Our initial search for "this compound" in the context of scientific and drug development research did not yield specific results for a compound or molecule with this designation. The term "this compound" is ambiguous and has multiple meanings in other fields, including:
-
De Bethune this compound: A model of a luxury watch.
-
DP-28: A type of light machine gun.
It is possible that "this compound" is a typographical error, an internal compound identifier, or an abbreviation for a more complex molecule. One closely related and well-documented term in biomedical research is CD28 , a protein crucial for T-cell activation.
To provide you with an accurate and relevant technical support center, please clarify the full and correct name of the substance you are investigating. Once the correct terminology is provided, we can develop a comprehensive resource covering:
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Quantitative Data Summaries
-
Detailed Experimental Protocols
-
Signaling Pathway and Workflow Diagrams
We await your clarification to proceed with building the specific technical support content you require.
Validation & Comparative
Validating the Inhibitory Effect of DB28 on MAIT Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of the synthetic compound DB28 on Mucosal-Associated Invariant T (MAIT) cells against other known inhibitors. Experimental data is presented to support the validation of this compound as a potent modulator of MAIT cell activity, offering a valuable tool for research and potential therapeutic development.
Introduction to MAIT Cell Inhibition
Mucosal-Associated Invariant T (MAIT) cells are a unique subset of innate-like T cells that play a crucial role in immune surveillance, particularly at mucosal surfaces. They recognize microbial-derived vitamin B metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. Dysregulation of MAIT cell activity has been implicated in various inflammatory and autoimmune diseases, making targeted inhibition of these cells a promising therapeutic strategy. This guide focuses on the validation of this compound, a novel MR1 ligand, as an inhibitor of MAIT cell activation and compares its efficacy with other known inhibitory compounds.
Comparative Analysis of MAIT Cell Inhibitors
The inhibitory potential of this compound and other small molecules on MAIT cell activation is primarily attributed to their ability to compete with activating ligands for binding to MR1. This competitive inhibition leads to a downregulation of MR1 surface expression and a subsequent reduction in T-cell receptor (TCR)-mediated activation of MAIT cells.[1]
Quantitative Data on Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory effects of this compound and its analogs, alongside other well-characterized MAIT cell inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Target | Assay Type | Key Findings | Reference |
| This compound | MR1 | In vitro MAIT cell activation | Dose-dependent inhibition of MAIT cell activation.[2] | --INVALID-LINK-- |
| This compound derivative | MR1 | In vitro MAIT cell activation | IC50: 80 nM [2] | --INVALID-LINK-- |
| NV18.1 | MR1 | In vitro MAIT cell activation | Competitively inhibits stimulatory ligands.[3] | --INVALID-LINK-- |
| 6-Formylpterin (6-FP) | MR1 | In vitro MAIT cell activation | Competitive inhibitor of MAIT cell activation.[4] | --INVALID-LINK-- |
| Acetyl-6-formylpterin (Ac-6-FP) | MR1 | In vitro MAIT cell activation | Potent competitive inhibitor of MAIT cell activation.[5] | --INVALID-LINK-- |
Experimental Protocols
In Vitro MAIT Cell Inhibition Assay
This protocol details a standard method for validating the inhibitory effect of compounds like this compound on MAIT cell activation using an in vitro co-culture system.
1. Cell Culture:
- Antigen-Presenting Cells (APCs): Human monocytic cell lines (e.g., THP-1) engineered to overexpress MR1 (THP-1-MR1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- MAIT Cells: A human MAIT cell line or primary MAIT cells isolated from peripheral blood mononuclear cells (PBMCs) are maintained in the same culture medium.
2. Co-culture and Inhibition:
- Seed THP-1-MR1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
- The following day, treat the THP-1-MR1 cells with varying concentrations of the inhibitory compound (e.g., this compound, NV18.1, 6-FP, Ac-6-FP) or vehicle control (e.g., DMSO) for 2 hours.
- Add a known MAIT cell agonist, such as 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), at a concentration known to induce robust activation.
- Immediately add MAIT cells to the wells at a 1:1 ratio with the THP-1-MR1 cells.
- Co-culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Assessment of MAIT Cell Activation (Flow Cytometry):
- Harvest the cells and stain them with fluorescently labeled antibodies against surface markers to identify the MAIT cell population (e.g., anti-CD3, anti-TCR Vα7.2) and activation markers (e.g., anti-CD69, anti-CD25).
- For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of co-culture. After surface staining, fix and permeabilize the cells and stain for intracellular cytokines such as IFN-γ and TNF-α.
- Acquire the samples on a flow cytometer and analyze the data to determine the percentage of activated (e.g., CD69+) MAIT cells or cytokine-producing MAIT cells in the presence of different concentrations of the inhibitor.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the compound compared to the vehicle control.
- Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflow
MAIT Cell Activation and Inhibition Pathway
The activation of MAIT cells is initiated by the interaction of their T-cell receptor (TCR) with the MR1 molecule on an antigen-presenting cell, which is presenting a microbial-derived ligand. This interaction triggers a downstream signaling cascade, leading to cytokine production and cytotoxic activity. Inhibitors like this compound act by competing with the activating ligand for binding to MR1, thereby preventing the initial TCR engagement.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of TCR-mediated MAIT cell activation during experimental autoimmune encephalomyelitis. | Institute of Neuroimmunology and Multiple Sclerosis [inims.de]
- 5. MAIT cell inhibition promotes liver fibrosis regression via macrophage phenotype reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DB28 and Other MR1 Ligands for Modulating MAIT Cell Activity
For Researchers, Scientists, and Drug Development Professionals
The major histocompatibility complex, class I-related protein (MR1) has emerged as a promising target for immunotherapeutic strategies due to its role in presenting small molecule metabolites to Mucosal-Associated Invariant T (MAIT) cells. The modulation of this interaction through various ligands offers the potential to either activate or inhibit MAIT cell responses for therapeutic benefit. This guide provides a comparative analysis of the novel MR1 ligand DB28 with other well-characterized MR1 ligands, supported by experimental data.
Introduction to MR1 Ligands
MR1 presents a diverse array of small molecules that can be broadly categorized based on their effect on MAIT cell activity. These include:
-
Agonists: Ligands that bind to MR1 and stimulate MAIT cell activation, leading to the release of pro-inflammatory cytokines. A prominent example is 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), a metabolite derived from the microbial riboflavin synthesis pathway.[1]
-
Antagonists/Inhibitors: Ligands that bind to MR1 but do not activate MAIT cells. They can competitively block the binding of activating ligands, thereby inhibiting MAIT cell responses. Acetyl-6-formylpterin (Ac-6-FP) is a well-studied inhibitory ligand.[1]
-
Novel Modulators: A growing class of synthetic molecules with diverse effects on the MR1-MAIT cell axis. This compound falls into this category as a competitive inhibitor that downregulates MR1 surface expression.[2][3]
This guide focuses on comparing the biochemical and cellular effects of this compound with the canonical agonist 5-OP-RU and the antagonist Ac-6-FP.
Comparative Data
The following tables summarize the key quantitative data comparing this compound to other MR1 ligands.
| Ligand | Chemical Name | Type | MR1 Binding Affinity (IC50) | MAIT Cell Response | Mechanism of Action |
| This compound | 3-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamido]propanoic acid | Inhibitor | ~10 µM[4] | Inhibition | Competitively binds to MR1 in the endoplasmic reticulum, preventing its trafficking to the cell surface and subsequent presentation of activating ligands.[2][3] |
| 5-OP-RU | 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil | Agonist | ~4 nM[4] | Activation | Binds to MR1 and is presented to the MAIT cell TCR, leading to cellular activation and cytokine release.[5] |
| Ac-6-FP | Acetyl-6-formylpterin | Inhibitor | < 1 µM[4] | Inhibition | Competitively binds to MR1, blocking the binding of activating ligands.[5] |
Table 1: Overview of MR1 Ligands
| Ligand | Effect on MR1 Surface Expression |
| This compound | Downregulation[2][5] |
| 5-OP-RU | Upregulation[5] |
| Ac-6-FP | Upregulation[5] |
Table 2: Effect of Ligands on MR1 Cell Surface Expression
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. MR1 antigen presentation to MAIT cells and other MR1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Ligand-dependent downregulation of MR1 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
DB28 vs. NV18.1: A Comparative Guide to MR1 Downregulation
In the landscape of immunological research, the modulation of the monomorphic antigen-presenting molecule MR1 is of significant interest for its role in the activation of Mucosal-Associated Invariant T (MAIT) cells. This guide provides a detailed comparison of two small molecule inhibitors, DB28 and NV18.1, and their efficacy in downregulating MR1 surface expression, thereby inhibiting MAIT cell activation. The information presented herein is intended for researchers, scientists, and drug development professionals.
Performance Comparison
This compound and its methyl ester analog, NV18.1, have been identified as potent downregulators of MR1 cell surface expression.[1][2][3] Unlike typical MR1 ligands that stabilize the molecule and promote its transit to the cell surface, this compound and NV18.1 act as inhibitors by retaining MR1 in the endoplasmic reticulum (ER) in an immature state.[1][2][3] This mechanism effectively reduces the availability of MR1 on the cell surface for antigen presentation to MAIT cells.
Quantitative Analysis of MR1 Downregulation
The following table summarizes the dose-dependent effect of this compound and NV18.1 on the cell surface expression of MR1 on THP1-MR1 cells. The data is presented as the percentage of MR1 downregulation compared to untreated cells.
| Compound | Concentration (µg/mL) | MR1 Downregulation (%) |
| This compound | 20 | ~85% |
| 2 | ~60% | |
| 0.2 | ~20% | |
| NV18.1 | 20 | ~60% |
| 2 | ~25% | |
| 0.2 | ~10% |
Data extracted from Salio et al., 2020.[1][2]
As the data indicates, this compound is a more potent downregulator of MR1 surface expression compared to NV18.1 at all tested concentrations.
Inhibition of MAIT Cell Activation
The downregulation of MR1 by this compound and NV18.1 directly translates to the inhibition of MR1-dependent MAIT cell activation. The following table presents the inhibitory effect of these compounds on the activation of a MAIT cell clone (A-F7) in the presence of the known MR1 ligand, 5-OP-RU.
| Compound | Concentration (µg/mL) | Inhibition of MAIT Cell Activation (%) |
| This compound | 20 | ~90% |
| 2 | ~70% | |
| 0.2 | ~30% | |
| NV18.1 | 20 | ~75% |
| 2 | ~40% | |
| 0.2 | ~15% |
Data extracted from Salio et al., 2020.[1][2]
Consistent with the downregulation data, this compound demonstrates superior efficacy in inhibiting MAIT cell activation compared to NV18.1.
Signaling Pathway and Mechanism of Action
This compound and NV18.1 competitively bind to the A'-pocket of the MR1 molecule.[1] Unlike activating ligands such as 5-OP-RU, they do not form a Schiff base with Lys43 in the MR1 binding cleft.[1][2] This non-covalent interaction is sufficient to sequester MR1 within the endoplasmic reticulum, preventing its maturation and trafficking to the cell surface.
Caption: Mechanism of MR1 downregulation by this compound and NV18.1.
Experimental Protocols
The following are summarized protocols for key experiments used to evaluate the effects of this compound and NV18.1 on MR1.
Cell Culture and Reagents
-
Cell Lines: THP1-MR1 (human monocytic cell line overexpressing MR1) and C1R-MR1 (human B-lymphoblastoid cell line overexpressing MR1) were used for MR1 downregulation assays. A human MAIT cell clone (e.g., A-F7) was used for activation assays.
-
Compounds: this compound and NV18.1 were synthesized and dissolved in an appropriate solvent (e.g., DMSO). 5-OP-RU (5-amino-6-D-ribitylaminouracil) was used as a positive control for MAIT cell activation.
MR1 Downregulation Assay (Flow Cytometry)
-
Cell Seeding: Seed THP1-MR1 or C1R-MR1 cells in a 96-well plate.
-
Compound Treatment: Treat cells with varying concentrations of this compound, NV18.1, or vehicle control for a specified time (e.g., 18-24 hours).
-
Staining: Harvest the cells and stain with a fluorescently labeled anti-MR1 antibody (e.g., clone 26.5) and a viability dye.
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Data Analysis: Gate on live, single cells and quantify the mean fluorescence intensity (MFI) of the anti-MR1 staining. The percentage of MR1 downregulation is calculated relative to the vehicle-treated control.
Caption: Experimental workflow for MR1 downregulation assay.
MAIT Cell Activation Assay
-
Antigen Presenting Cell (APC) Preparation: Seed THP1-MR1 cells in a 96-well plate.
-
Compound and Ligand Treatment: Pre-incubate the APCs with this compound or NV18.1 for a short period (e.g., 2 hours) before adding the MAIT cell activating ligand, 5-OP-RU.
-
Co-culture: Add the MAIT cell clone to the wells containing the treated APCs and co-culture for 24-48 hours.
-
Cytokine Measurement: Collect the supernatant and measure the concentration of a key cytokine released by activated MAIT cells, such as Interferon-gamma (IFN-γ), using an ELISA or a bead-based immunoassay.
-
Data Analysis: Calculate the percentage of inhibition of MAIT cell activation by comparing the cytokine levels in the this compound/NV18.1-treated wells to the wells treated with 5-OP-RU alone.
Conclusion
Both this compound and NV18.1 are effective inhibitors of the MR1-MAIT cell axis through a novel mechanism of retaining MR1 in the endoplasmic reticulum.[1][2][3] Experimental data clearly indicates that this compound is a more potent inhibitor than its methyl ester analog, NV18.1, in both downregulating MR1 surface expression and consequently inhibiting MAIT cell activation. These findings provide a valuable foundation for the development of therapeutics targeting MR1-mediated immune responses.
References
Unveiling the Inhibitory Effect of DB28 on MR1 Surface Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental evidence confirming the effect of the novel ligand DB28 on the surface expression of the major histocompatibility complex (MHC) class I-like molecule, MR1. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.
This compound, also known as 3-([2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]formamido)propanoic acid, has been identified as a novel, non-microbial ligand that actively downregulates the surface expression of MR1.[1][2] Unlike stimulatory ligands that facilitate the translocation of MR1 from the endoplasmic reticulum (ER) to the cell surface, this compound and its ester analogue, NV18.1, retain MR1 within the ER in an immature, ligand-receptive state.[1][2] This inhibitory action competitively prevents the activation of Mucosal-Associated Invariant T (MAIT) cells by agonist ligands.[1][3][4]
Comparative Analysis of MR1 Surface Expression
The inhibitory effect of this compound on MR1 surface expression has been quantified and compared with the effects of known stimulatory and non-stimulatory ligands. The following table summarizes the key findings from studies using various cell lines.
| Cell Line | Compound | Concentration | Effect on MR1 Surface Expression (Geo MFI*) | Reference |
| THP1-MR1 | Methylglyoxal (MG) | 50 µM | Baseline Expression | [3] |
| This compound | 20 µg/mL | Significant Decrease vs. MG | [3] | |
| 5-OP-RU (Agonist) | 5 µg/mL | Increase vs. MG | [3] | |
| This compound + 5-OP-RU | 20 µg/mL + 5 µg/mL | Inhibition of 5-OP-RU induced upregulation | [3] | |
| Acetyl-6-FP (Antagonist) | 1 µg/mL | Increase vs. MG | [3] | |
| This compound + Acetyl-6-FP | 20 µg/mL + 1 µg/mL | Inhibition of Ac-6-FP induced upregulation | [3] | |
| C1R-MR1 | This compound | Not specified | Decrease in MR1 surface expression | [4] |
| NV18.1 | Not specified | Decrease in MR1 surface expression (less potent than this compound) | [4] | |
| Primary B Cells | 5-OP-RU | 1 µg/mL | Upregulation of MR1 | [5] |
| This compound + 5-OP-RU | 20 µg/mL + 1 µg/mL | Downregulation of MR1 surface expression | [5] | |
| Primary Monocytes | 5-OP-RU | 1 µg/mL | Upregulation of MR1 | [5] |
| This compound + 5-OP-RU | 20 µg/mL + 1 µg/mL | Downregulation of MR1 surface expression | [5] |
*Geo MFI: Geometric Mean Fluorescence Intensity, a measure of the central tendency of the cell population's fluorescence intensity in flow cytometry.
Experimental Methodologies
The confirmation of this compound's effect on MR1 surface expression relies on robust experimental protocols, primarily centered around cell culture and flow cytometry.
Cell Culture and Ligand Pulsing
-
Cell Lines: Human monocytic THP-1 cells or B-cell line C1R, engineered to overexpress human MR1 (THP1-MR1, C1R-MR1), are commonly used.[4]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Ligand Preparation: this compound, 5-OP-RU, and other ligands are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.[3]
-
Pulsing: Cells are seeded in multi-well plates. The respective ligands (e.g., this compound at 20 µg/mL, 5-OP-RU at 5 µg/mL) are added to the cell cultures.[3] For competition assays, this compound can be added before, concurrently with, or after the addition of a stimulatory ligand.[1]
-
Incubation: The cells are incubated with the ligands for a defined period, typically ranging from a few hours to overnight (e.g., 5-18 hours), to allow for changes in MR1 expression.[1][3]
Flow Cytometry for MR1 Surface Staining
-
Cell Harvesting: After incubation, cells are harvested and washed with FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Antibody Staining: The cells are stained with a fluorescently labeled monoclonal antibody specific for a conformational epitope of folded MR1 (e.g., anti-MR1-26.5 or 8F2.F9) for 30 minutes on ice, protected from light.[4] An isotype control antibody is used to determine background staining.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer. Data from a sufficient number of events (e.g., 10,000-50,000) are collected for each sample.
-
Data Analysis: The geometric mean fluorescence intensity (Geo MFI) of the MR1 staining is quantified for the live cell population. A decrease in Geo MFI in this compound-treated cells compared to control or agonist-treated cells indicates a reduction in MR1 surface expression.[5]
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound's action.
Conclusion
The available experimental data consistently confirms that this compound effectively reduces the surface expression of MR1 on various cell types. It achieves this by binding to MR1 in the endoplasmic reticulum and preventing its trafficking to the cell surface, thereby acting as a competitive inhibitor of MAIT cell activation.[1][4] This characteristic positions this compound and similar molecules as valuable tools for investigating the molecular mechanisms of MR1-dependent antigen presentation and as potential leads for therapeutic modulation of MAIT cell activity.[4]
References
- 1. Regulation of MAIT cells through host-derived antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
independent validation of DB28 research findings
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an isoform-independent monoclonal antibody-based ELISA for measurement of lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of CD28's Mechanism of Action: A Guide for Researchers
Assuming "DB28" is a likely typographical error for the well-established T-cell co-stimulatory molecule CD28, this guide provides a comprehensive comparison of its mechanism of action and therapeutic modulation. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative pathways and supporting experimental data.
CD28 is a pivotal costimulatory receptor on T-lymphocytes, essential for a robust adaptive immune response. Its interaction with ligands B7-1 (CD80) and B7-2 (CD86) on antigen-presenting cells (APCs) provides the critical "second signal" for T-cell activation, proliferation, and cytokine production.[1][2] This central role makes the CD28 pathway a prime target for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer.
The CD28 Signaling Cascade: A Closer Look
Upon engagement with its B7 ligands, the cytoplasmic domain of CD28 orchestrates a complex signaling cascade. This process is initiated by the phosphorylation of tyrosine motifs within the CD28 intracellular tail, leading to the recruitment of key signaling adaptors, most notably Phosphoinositide 3-kinase (PI3K) and Growth factor receptor-bound protein 2 (Grb2).[1][2][3] The activation of these molecules triggers downstream pathways, including the Protein Kinase B (Akt) and Mitogen-activated protein kinase (MAPK) cascades, which ultimately converge on the activation of transcription factors like NF-κB and AP-1.[2] These transcription factors drive the expression of genes crucial for T-cell effector functions, including cytokine production (e.g., Interleukin-2), survival, and proliferation.[2][4]
Caption: Simplified CD28 Signaling Pathway.
Therapeutic Modulation of CD28: A Comparative Overview
Therapeutic strategies targeting the CD28 pathway can be broadly categorized into antagonists, which inhibit signaling, and agonists, which enhance it.
CD28 Antagonists: Dampening the Immune Response
CD28 antagonists are primarily employed in the treatment of autoimmune diseases and in preventing organ transplant rejection by suppressing unwanted T-cell activity.
| Therapeutic Agent | Mechanism of Action | Key Clinical Applications & Considerations |
| CTLA4-Ig Fusion Proteins (e.g., Abatacept, Belatacept) | These agents consist of the extracellular domain of CTLA-4, a natural high-affinity competitor for B7 ligands, fused to an immunoglobulin Fc domain. They act by sequestering B7 molecules, thereby preventing their interaction with CD28. | Abatacept is approved for rheumatoid arthritis. Belatacept, a second-generation molecule with higher affinity, is used in kidney transplant recipients. A key difference is their relative potency and potential for side effects. |
| Antagonist Anti-CD28 Antibodies (e.g., Lulizumab, FR104) | These monoclonal antibodies directly bind to CD28, sterically hindering the binding of B7 ligands. To avoid unintended T-cell activation, some are engineered as monovalent fragments (Fab) or with modified Fc regions to prevent cross-linking.[5] | These are in various stages of clinical development. A major challenge is designing antibodies that are purely antagonistic without any partial agonistic activity, which could lead to adverse effects.[5] |
CD28 Agonists: Boosting the Immune Response
CD28 agonists are being investigated for their potential to enhance anti-tumor immunity in cancer patients.
| Therapeutic Agent | Mechanism of Action | Key Clinical Applications & Considerations |
| Superagonistic Anti-CD28 Antibodies (e.g., TGN1412) | These antibodies bind to a specific epitope on the CD28 molecule, inducing a conformational change that leads to potent T-cell activation, even without T-cell receptor (TCR) engagement.[6][7] | The first-in-human trial of TGN1412 infamously resulted in a life-threatening "cytokine storm," highlighting the potential dangers of systemic, non-targeted T-cell activation.[8][9] This has spurred the development of safer, next-generation agonists. |
| Tumor-Targeted CD28 Agonists (Bispecific Antibodies) | These molecules are engineered to bind simultaneously to a tumor-associated antigen and to CD28 on T-cells. This localizes the co-stimulatory signal to the tumor microenvironment, aiming to enhance anti-tumor T-cell responses while minimizing systemic toxicity. | This is a promising area of active research, with several candidates in preclinical and early clinical development. The goal is to achieve potent, tumor-specific T-cell activation. |
Cross-Validation: CD28 in the Context of Other Co-stimulatory Pathways
The function of CD28 is best understood in comparison to other key T-cell regulatory molecules.
| Co-stimulatory Molecule | Comparison with CD28 |
| ICOS (Inducible T-cell COStimulator) | A close relative of CD28, ICOS is typically expressed on activated T-cells. While CD28 is critical for the initial activation of naive T-cells, ICOS plays a more prominent role in the function of effector and memory T-cells, particularly in T follicular helper cell development and antibody responses.[10][11][12] |
| 4-1BB (CD137) | Another important co-stimulatory molecule, 4-1BB signaling is known to promote the survival and persistence of T-cells, especially CD8+ cytotoxic T-lymphocytes. In the context of CAR-T cell therapy, CD28-based co-stimulatory domains tend to induce rapid T-cell expansion and potent effector function, whereas 4-1BB domains are associated with more sustained T-cell persistence and a reduced risk of exhaustion.[13][14] |
Key Experimental Protocols for Mechanism of Action Studies
The following are standard in vitro assays used to characterize the effects of CD28-modulating agents.
Caption: Workflow for T-cell Function Assays.
T-cell Proliferation Assay
This assay measures the ability of a compound to promote or inhibit T-cell division.
-
Principle: T-cells are labeled with a fluorescent dye (e.g., CFSE) that is equally distributed between daughter cells upon division, leading to a stepwise reduction in fluorescence intensity.
-
Methodology:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs).
-
Label the cells with CFSE.
-
Culture the labeled cells in plates coated with an anti-CD3 antibody (to provide the primary TCR signal).
-
Add the test compound (e.g., a CD28 agonist or antagonist) at various concentrations.
-
Incubate for 3-5 days.
-
Analyze the CFSE fluorescence of the T-cell population by flow cytometry.
-
Cytokine Release Assay
This assay quantifies the production of key cytokines, providing insight into the type and magnitude of the T-cell response.
-
Principle: The concentration of cytokines secreted into the cell culture supernatant is measured using immunoassays.
-
Methodology:
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. CD28 costimulation: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD28 family of receptors inter-connect in the regulation of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Antagonist Anti-CD28 Therapeutics for the Treatment of Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | CD28 Superagonist Shock and Blockage of Motogenic T Cell Cascade [frontiersin.org]
- 8. Revisiting CD28 Superagonist TGN1412 as Potential Therapeutic for Pediatric B Cell Leukemia: A Review [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CD28 and ICOS: similar or separate costimulators of T cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific transcriptional programs differentiate ICOS from CD28 costimulatory signaling in human Naïve CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synapse.koreamed.org [synapse.koreamed.org]
- 13. researchgate.net [researchgate.net]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. criver.com [criver.com]
- 16. d.docksci.com [d.docksci.com]
MPT0E028: A Comparative Analysis of In Vivo and In Vitro Efficacy
MPT0E028, also known as Imofinostat or ABT-301, is a novel, orally active histone deacetylase (HDAC) inhibitor that has demonstrated significant anticancer activity in both laboratory settings and animal models. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed methodologies.
Data Presentation
Table 1: In Vitro Efficacy of MPT0E028
| Cell Line | Cancer Type | IC50/GI50 (µM) | Notes |
| HCT116 | Colorectal Cancer | 0.09 ± 0.004 | Growth Inhibition (GI50) |
| HeLa | Cervical Adenocarcinoma | 11.1 ± 2.8 (nM) | Inhibition of nuclear HDAC activity |
| HCT116 | Colorectal Cancer | 4.43 ± 0.5 | Inhibition of nuclear HDAC activity |
| Ramos | B-cell Lymphoma | 2.88 ± 1.9 | Inhibition of HDAC enzyme activity |
| BJAB | B-cell Lymphoma | 4.54 ± 1.2 | Inhibition of HDAC enzyme activity |
| HDAC Isoform Inhibition | IC50 (nM) | ||
| HDAC1 | - | 53.0 | Selective HDAC inhibitor |
| HDAC2 | - | 106.2 | Selective HDAC inhibitor |
| HDAC6 | - | 29.5 | Selective HDAC inhibitor |
| HDAC8 | - | 2500 | Weak inhibitory effect |
| HDAC4 | - | >10000 | No significant inhibitory effect |
Table 2: In Vivo Efficacy of MPT0E028 in HCT116 Xenograft Model
| Treatment Group (mg/kg) | Tumor Growth Inhibition | Observations |
| 50 | Dose-dependent delay | No significant body weight change observed |
| 100 | Dose-dependent delay | No significant body weight change observed |
| 200 | Complete regression (in 3 mice) | No significant body weight change observed |
Experimental Protocols
In Vitro Cell Proliferation Assay (SRB Assay) Human colorectal cancer HCT116 cells were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of MPT0E028. Following a 48-hour incubation period, the cells were fixed with trichloroacetic acid (TCA). The fixed cells were then stained with sulforhodamine B (SRB) dye. The protein-bound dye was solubilized with a Tris base solution, and the absorbance was measured at 510 nm to determine cell viability and calculate the GI50 value.
In Vitro HDAC Activity Assay Nuclear extracts from HeLa or HCT116 cells were incubated with a fluorogenic HDAC substrate and varying concentrations of MPT0E028. The reaction was stopped, and the fluorescence was measured to determine the level of HDAC inhibition. IC50 values were calculated from the dose-response curves. For specific HDAC isoforms, recombinant human HDAC1, HDAC2, HDAC4, HDAC6, and HDAC8 were used in a similar fluorometric assay.
In Vivo Xenograft Study Female nude mice were subcutaneously inoculated with human colorectal cancer HCT116 cells. When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. MPT0E028 was administered orally once daily for 15 consecutive days at doses of 50, 100, and 200 mg/kg. Tumor volume and body weight were measured regularly throughout the study. At the end of the experiment, tumors were excised and weighed.
Signaling Pathways and Mechanism of Action
MPT0E028 exerts its anticancer effects through multiple mechanisms, primarily by inhibiting histone deacetylases, which leads to the accumulation of acetylated histones and other proteins. This, in turn, results in the modulation of gene expression, leading to cell cycle arrest and apoptosis.[1] Additionally, MPT0E028 has been shown to directly target the Akt signaling pathway, a key regulator of cell survival and proliferation.
Diagram 1: MPT0E028 Mechanism of Action
Caption: MPT0E028 inhibits HDACs and Akt, leading to apoptosis.
Experimental Workflow
Diagram 2: In Vivo Efficacy Evaluation Workflow
Caption: Workflow for assessing the in vivo efficacy of MPT0E028.
References
Assessing the Specificity of DB28 for MR1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DB28, a novel inhibitor of the antigen-presenting molecule MR1, with other known MR1 ligands. The information presented herein is intended to assist researchers in assessing the specificity of this compound for its target and in designing experiments to probe the MR1 pathway.
Introduction to this compound and MR1
Major Histocompatibility Complex, Class I-related protein (MR1) is a non-polymorphic antigen-presenting molecule that presents small molecule metabolites, primarily derived from the microbial riboflavin synthesis pathway, to Mucosal-Associated Invariant T (MAIT) cells. This interaction plays a crucial role in immunity against a variety of pathogens.
This compound is a synthetic, non-microbial ligand of MR1 that has been identified as a competitive inhibitor of MAIT cell activation.[1][2] Unlike agonist ligands that stabilize MR1 at the cell surface, this compound binding leads to the retention of MR1 in the endoplasmic reticulum (ER), thereby preventing the presentation of activating ligands to MAIT cells.[1][2][3] This guide focuses on the experimental data that substantiates the specificity of this compound for MR1.
Quantitative Comparison of MR1 Ligand Affinities
The binding affinities of various ligands to MR1 have been quantified using a fluorescence polarization-based competitive binding assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a ligand required to displace 50% of a fluorescent probe, are summarized in the table below. A lower IC50 value indicates a higher binding affinity.
| Ligand | Ligand Type | Schiff Base Formation with MR1 (K43) | IC50 (µM) | Reference |
| This compound | Inhibitor | No | ~10 - 100 (Moderate) | [4] |
| NV18.1 | Inhibitor | No | ~10 - 100 (Moderate) | [4] |
| 5-OP-RU | Agonist | Yes | < 1 (Strong) | [4] |
| Acetyl-6-FP (Ac-6-FP) | Agonist | Yes | < 1 (Strong) | [4] |
| RL-6-Me-7-OH | Agonist | No | ~2.5 - 100 (Moderate) | [4] |
| Diclofenac (DCF) | Other | No | ~10 - 100 (Moderate) | [4] |
| 2-hydroxy-5-methoxybenzaldehyde (HMB) | Other | Yes | > 100 (Weak) | [4] |
Specificity of this compound for MR1
Experimental evidence demonstrates a high degree of specificity of this compound for MR1. Studies have shown that treatment of cells with this compound leads to the downregulation of MR1 from the cell surface, while the surface expression of other antigen-presenting molecules, namely MHC class I and CD1d, remains unaffected.[3] This indicates that the inhibitory action of this compound is not due to a general disruption of cellular trafficking or protein expression but is specific to the MR1 pathway.
Experimental Protocols
Fluorescence Polarization-Based Competitive Binding Assay
This assay quantitatively determines the binding affinity of a test compound to MR1 by measuring its ability to displace a fluorescently labeled MR1 ligand.
Materials:
-
Recombinant soluble human MR1 protein
-
Fluorescently labeled MR1 ligand (e.g., JYM20)
-
Test compounds (e.g., this compound, NV18.1)
-
Assay Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
A constant concentration of the fluorescently labeled MR1 ligand (e.g., 10 nM JYM20) is incubated with a fixed concentration of recombinant MR1 protein (e.g., 100 nM).
-
Serial dilutions of the competitor ligand (e.g., this compound) are added to the mixture.
-
The reaction is incubated at room temperature to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore used.
-
The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the competitor ligand concentration and fitting the data to a dose-response curve.
Flow Cytometry for Cell Surface MR1 Expression
This method is used to assess the effect of ligands on the cell surface expression of MR1 on various cell types.
Materials:
-
Cells expressing MR1 (e.g., THP-1-MR1 cells, primary B cells, monocytes)
-
Test compounds (e.g., this compound)
-
Agonist ligands (e.g., 5-OP-RU) for comparison
-
Fluorochrome-conjugated anti-MR1 antibody (e.g., clone 26.5)
-
Isotype control antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cells are seeded in appropriate culture plates.
-
Cells are incubated with the test compound (e.g., 20 µg/mL this compound) for a specified period (e.g., 2 to 24 hours). Control cells are treated with vehicle (e.g., DMSO).
-
For competition assays, cells can be pre-incubated with the inhibitor before the addition of an agonist.
-
After incubation, cells are harvested and washed with Flow Cytometry Staining Buffer.
-
Cells are stained with a fluorochrome-conjugated anti-MR1 antibody or an isotype control antibody for 30 minutes at 4°C in the dark.
-
Cells are washed to remove unbound antibody.
-
Cells are resuspended in staining buffer and analyzed on a flow cytometer.
-
The geometric mean fluorescence intensity (gMFI) of MR1 staining is quantified to determine the level of cell surface expression.
Visualizing the Mechanism and Workflow
This compound Signaling Pathway
Caption: Mechanism of this compound-mediated inhibition of MR1 antigen presentation.
Experimental Workflow for Specificity Assessment
Caption: Experimental workflow for determining the specificity of this compound for MR1.
References
- 1. pnas.org [pnas.org]
- 2. Ligand-dependent downregulation of MR1 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DB28
Essential Safety and Logistical Information for Researchers
This document provides detailed guidance on the proper disposal procedures for the chemical compound DB28, identified as 3-([2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]formamido)propanoic acid. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Physical Properties of this compound
A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. However, based on information from chemical suppliers and data for structurally similar compounds, the following properties have been identified.
| Property | Value |
| Chemical Name | 3-([2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]formamido)propanoic acid |
| Molecular Formula | C₈H₉N₃O₅ |
| Molecular Weight | 227.17 g/mol |
| CAS Number | 16296-42-7 |
Note: A full hazard profile is not available. A structurally similar compound, 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It is recommended to handle this compound with similar precautions.
Experimental Protocols: Disposal of this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general best practices for the disposal of hazardous laboratory chemicals.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling this compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Have an emergency eyewash station and safety shower readily accessible.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste: this compound, Solid" and include the full chemical name.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a dedicated, clearly labeled hazardous waste container for liquid chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
The container should be leak-proof and made of a compatible material.
-
Label the container as "Hazardous Waste: this compound, Liquid" with the full chemical name and approximate concentration.
-
3. Waste Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from incompatible chemicals, heat sources, and direct sunlight.
-
Maintain a log of the accumulated waste.
4. Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Provide the waste disposal contractor with a completed hazardous waste manifest, accurately describing the contents of the waste containers.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This information is intended to provide guidance and does not supersede the requirements of your institution's EHS policies or local regulations. Always consult with your EHS department for specific disposal instructions.
References
Essential Safety and Logistical Information for Handling DB28 (DBCO-Reagents)
Disclaimer: The following guidance is provided for informational purposes for researchers, scientists, and drug development professionals. It is based on the assumption that "DB28" refers to a laboratory chemical from the dibenzocyclooctyne (DBCO) family of reagents, which are commonly used in bioconjugation and "click chemistry." The toxicological properties of many of these compounds have not been thoroughly investigated.[1] Therefore, they should be handled with care as chemicals of unknown toxicity. Always consult the specific Safety Data Sheet (SDS) for the particular DBCO reagent you are using and follow all institutional safety protocols.
This document provides a procedural guide for the safe handling, operation, and disposal of DBCO reagents in a laboratory setting.
Personal Protective Equipment (PPE)
When handling DBCO reagents, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Purpose |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes of the chemical, which may be irritating.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the reagent.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of any potential vapors or aerosols.[1] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan
A systematic approach to handling DBCO reagents from receipt to experimental use is essential for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, with a recommended storage temperature of -5°C to -20°C for long-term stability.[1]
-
Keep the container tightly closed to prevent moisture contamination, as some DBCO reagents are moisture-sensitive.[2]
-
Avoid exposure to high temperatures and strong oxidizing agents.[1]
2. Preparation for Experiments:
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of moisture.[2]
-
Handle the solid reagent in a chemical fume hood or a designated area with good ventilation to avoid inhalation of any dust.
-
When preparing solutions, dissolve the DBCO reagent in a suitable solvent such as dimethyl sulfoxide (DMSO) or an appropriate buffer as indicated by the experimental protocol.[3]
3. Experimental Use:
-
DBCO reagents are often used in copper-free click chemistry reactions with azide-containing molecules.[4]
-
Perform all reactions in a well-ventilated area.
-
Avoid creating aerosols or splashes.
-
Ensure that all glassware and equipment are clean and compatible with the reagents and solvents being used.
Disposal Plan
Proper disposal of DBCO reagents and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Segregate waste containing DBCO reagents from other laboratory waste streams.
-
This includes unused reagents, contaminated consumables (e.g., pipette tips, gloves), and reaction mixtures.
2. Waste Collection:
-
Collect all DBCO-containing waste in a designated, labeled, and sealed chemical waste container.
-
For spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in the chemical waste container.[1]
3. Final Disposal:
-
Do not dispose of DBCO waste down the drain.[1]
-
Arrange for disposal through your institution's hazardous waste management program.
-
Disposal methods may include treatment at a licensed chemical destruction plant or controlled incineration.[5]
-
Always follow local and national environmental regulations for chemical waste disposal.[1]
Experimental Workflow
The following diagram illustrates the key steps and decision points in the safe handling and use of DBCO reagents.
Caption: Workflow for safe handling of this compound (DBCO-Reagents).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
